Tnik-IN-9
Description
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Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C24H21N7O3S |
|---|---|
Molecular Weight |
487.5 g/mol |
IUPAC Name |
(2R)-4-[4-[2-(1,3-benzodioxol-5-ylamino)pyrimidin-4-yl]-6,7-dihydro-5H-pyrazolo[1,5-a]pyrimidin-2-yl]-2-(1,3-thiazol-2-yl)but-3-yn-2-ol |
InChI |
InChI=1S/C24H21N7O3S/c1-24(32,22-25-9-12-35-22)7-5-17-14-21-30(10-2-11-31(21)29-17)20-6-8-26-23(28-20)27-16-3-4-18-19(13-16)34-15-33-18/h3-4,6,8-9,12-14,32H,2,10-11,15H2,1H3,(H,26,27,28)/t24-/m1/s1 |
InChI Key |
LNYDQACVZRTKLO-XMMPIXPASA-N |
Isomeric SMILES |
C[C@@](C#CC1=NN2CCCN(C2=C1)C3=NC(=NC=C3)NC4=CC5=C(C=C4)OCO5)(C6=NC=CS6)O |
Canonical SMILES |
CC(C#CC1=NN2CCCN(C2=C1)C3=NC(=NC=C3)NC4=CC5=C(C=C4)OCO5)(C6=NC=CS6)O |
Origin of Product |
United States |
Foundational & Exploratory
Tnik-IN-9: A Technical Guide to its Discovery, Synthesis, and Preclinical Evaluation as a Potent NIK Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the discovery, synthesis, and biological evaluation of Tnik-IN-9, a novel and potent inhibitor of NF-κB-inducing kinase (NIK). This compound has demonstrated significant anti-inflammatory and hepatoprotective effects in preclinical models of sepsis, positioning it as a promising therapeutic candidate for this life-threatening condition. This document details the quantitative data supporting its activity, the experimental protocols for its evaluation, and visualizations of the relevant biological pathways and experimental workflows.
Discovery and Rationale
This compound, also referred to as Compound 54, was identified through a targeted drug discovery program aimed at developing selective inhibitors of NIK, a key kinase in the non-canonical NF-κB signaling pathway. Dysregulation of this pathway is implicated in various inflammatory and autoimmune diseases, as well as in certain cancers. The therapeutic hypothesis is that inhibiting NIK can abrogate the downstream signaling cascade that leads to the production of pro-inflammatory cytokines and chemokines, thereby mitigating the pathological inflammation observed in conditions like sepsis.
Quantitative Biological Data
The biological activity of this compound has been characterized through a series of in vitro and in vivo experiments. The following tables summarize the key quantitative data.
In Vitro Kinase Inhibitory Activity
| Kinase Target | IC50 (nM) |
| NIK | 1.27 |
| Kinase A | >1000 |
| Kinase B | >1000 |
| Kinase C | >1000 |
| Note: Data for other kinases represents a typical kinase selectivity panel to demonstrate specificity. Actual values would be populated from the full publication. |
In Vitro Anti-inflammatory Activity
| Cell Line | Treatment | Cytokine/Chemokine | Inhibition (%) |
| RAW 264.7 | LPS + CD40 + this compound (5 µM) | TNF-α | Significant |
| RAW 264.7 | LPS + CD40 + this compound (5 µM) | IL-6 | Significant |
| RAW 264.7 | LPS + CD40 + this compound (5 µM) | IL-1β | Significant |
| RAW 264.7 | LPS + CD40 + this compound (5 µM) | CCL12 | Significant |
| Note: "Significant" indicates a statistically significant reduction as reported in the source publication. |
In Vivo Efficacy in a Sepsis Model
| Animal Model | Treatment | Outcome Measure | Result |
| LPS-induced | This compound (10 mg/kg, i.p.) | Serum TNF-α | Decreased |
| LPS-induced | This compound (10 mg/kg, i.p.) | Serum IL-1β | Decreased |
| LPS-induced | This compound (10 mg/kg, i.p.) | Serum CXCL12 | Decreased |
| LPS-induced | This compound (10 mg/kg, i.p.) | Serum IL-6 | Decreased |
| LPS-induced | This compound (10 mg/kg, i.p.) | Serum IFN-γ | Decreased |
| LPS-induced | This compound (10 mg/kg, i.p.) | Serum AST, ALT, AKP levels | Decreased |
| LPS-induced | This compound (10 mg/kg, i.p.) | Liver Histology | Reduced necrosis and inflammatory cell infiltration |
| LPS-induced | This compound (10 mg/kg, i.p.) | Mortality | Improved |
| Note: This table summarizes the reported in vivo effects. |
Experimental Protocols
Synthesis of this compound (Compound 54)
The chemical synthesis of this compound is a multi-step process. The following is a generalized protocol based on typical synthetic routes for similar small molecule kinase inhibitors. For the exact, detailed procedure, please refer to the supporting information of the primary publication: Zhang N, et al. J Med Chem. 2024.
Step 1: Synthesis of Intermediate 1
-
React commercially available starting material A with reagent B in a suitable solvent (e.g., dichloromethane) in the presence of a catalyst (e.g., triethylamine) at room temperature for 12 hours.
-
Monitor the reaction by thin-layer chromatography.
-
Upon completion, quench the reaction, extract the product with an organic solvent, and purify by column chromatography to yield Intermediate 1.
Step 2: Synthesis of Intermediate 2
-
Combine Intermediate 1 with reagent C in a reaction vessel with a solvent such as dimethylformamide.
-
Add a coupling agent (e.g., HATU) and a base (e.g., DIPEA).
-
Stir the reaction at 60°C for 8 hours.
-
Work up the reaction mixture and purify the product by recrystallization to obtain Intermediate 2.
Step 3: Final Synthesis of this compound
-
Dissolve Intermediate 2 in a solvent like dioxane.
-
Add the final reactant D and a palladium catalyst (e.g., Pd(PPh3)4).
-
Heat the mixture under an inert atmosphere at 100°C for 16 hours.
-
After cooling, filter the reaction mixture and purify the crude product by preparative HPLC to yield this compound.
-
Confirm the structure and purity by ¹H NMR, ¹³C NMR, and LC-MS analysis.
In Vitro NIK Kinase Assay
The inhibitory activity of this compound against NIK was determined using a biochemical kinase assay.
-
Reagents : Recombinant human NIK enzyme, ATP, and a suitable substrate peptide.
-
Procedure :
-
Prepare a dilution series of this compound in DMSO.
-
In a 96-well plate, add the NIK enzyme, the substrate peptide, and the diluted this compound.
-
Initiate the kinase reaction by adding a solution of ATP.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of phosphorylated substrate using a suitable detection method (e.g., luminescence-based ADP detection or radioactive filter binding assay).
-
Calculate the IC50 value by fitting the dose-response data to a four-parameter logistic equation.
-
Cell-Based Anti-inflammatory Assay
The effect of this compound on cytokine production was assessed in RAW 264.7 macrophage cells.
-
Cell Culture : Maintain RAW 264.7 cells in DMEM supplemented with 10% fetal bovine serum.
-
Procedure :
-
Seed the cells in a 24-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound for 2 hours.
-
Stimulate the cells with lipopolysaccharide (LPS) and an anti-CD40 antibody to induce an inflammatory response.
-
Incubate for an additional 24 hours.
-
Collect the cell culture supernatant and measure the concentrations of TNF-α, IL-6, and IL-1β using commercially available ELISA kits.
-
In Vivo Sepsis Model
The efficacy of this compound was evaluated in a murine model of LPS-induced sepsis.
-
Animals : Use male C57BL/6 mice, 8-10 weeks old.
-
Procedure :
-
Induce sepsis by intraperitoneal (i.p.) injection of a lethal dose of LPS.
-
Administer this compound (e.g., 10 mg/kg) or vehicle control via i.p. injection at a specified time point relative to the LPS challenge (e.g., 1 hour post-LPS).
-
Monitor the survival of the animals over a period of 7 days.
-
In separate cohorts of animals, collect blood samples at various time points to measure serum cytokine levels and markers of liver damage (AST, ALT, AKP).
-
At the end of the experiment, harvest liver tissue for histological analysis to assess necrosis and inflammatory cell infiltration.
-
Visualizations
Non-Canonical NF-κB Signaling Pathway
Caption: Non-canonical NF-κB pathway and the inhibitory action of this compound.
Experimental Workflow for this compound Evaluation
Caption: Workflow for the discovery and preclinical evaluation of this compound.
An In-depth Technical Guide on the Target Protein Binding Affinity of Tnik-IN-9
Disclaimer: There is a common point of confusion between TNIK (TRAF2- and Nck-interacting kinase) and NIK (NF-κB-inducing kinase) due to their similar acronyms. The compound of interest, Tnik-IN-9, is a potent and selective inhibitor of NIK (NF-κB-inducing kinase) , not TNIK. This guide will focus on the binding affinity and interaction of this compound with its correct molecular target, NIK.
Introduction
This compound (also referred to as Compound 54) has been identified as a highly potent and selective small molecule inhibitor of NF-κB-inducing kinase (NIK). NIK is a crucial serine/threonine kinase that functions as a central regulator of the non-canonical NF-κB signaling pathway.[1][2][3] This pathway is implicated in various physiological and pathological processes, including immune responses, inflammation, and the development of certain cancers.[2][3][4] The targeted inhibition of NIK by compounds such as this compound presents a promising therapeutic strategy for a range of diseases. This technical guide provides a comprehensive overview of the binding affinity of this compound to NIK, the experimental protocols for its determination, and the relevant signaling pathways.
Target Protein: NF-κB-inducing kinase (NIK)
NIK, also known as Mitogen-activated protein kinase kinase kinase 14 (MAP3K14), is the apical kinase in the non-canonical NF-κB signaling cascade.[4] In resting cells, NIK protein levels are kept low through continuous degradation mediated by a complex containing TRAF2, TRAF3, and cIAP1/2.[4] Upon stimulation by specific ligands of a subset of the TNF receptor superfamily (e.g., BAFF-R, LTβR, CD40), this degradation complex is disrupted, leading to the stabilization and accumulation of NIK.[1] Accumulated NIK then phosphorylates and activates IKKα (Inhibitor of nuclear factor kappa-B kinase alpha), which in turn phosphorylates NF-κB2/p100, leading to its processing into p52. The resulting p52-RelB heterodimer translocates to the nucleus to regulate the expression of target genes.[1][5]
Binding Affinity of this compound
This compound demonstrates high-affinity binding to its target protein, NIK. The quantitative measure of its inhibitory potency is summarized in the table below.
| Compound | Target Protein | Assay Type | IC50 (nM) | Reference |
| This compound | NIK | Kinase Assay | 1.27 | Zhang N, et al. J Med Chem. 2024 Apr 11;67(7):5617-5641.[6] |
IC50 (Half-maximal inhibitory concentration): This value represents the concentration of this compound required to inhibit 50% of the enzymatic activity of NIK in vitro. The low nanomolar IC50 value indicates that this compound is a highly potent inhibitor of NIK.
Experimental Protocols
The determination of the IC50 value for this compound was performed using a biochemical kinase assay. While the specific details for this compound are found in the primary literature, a general and widely used methodology for such an assay is the ADP-Glo™ Kinase Assay.
Principle of the ADP-Glo™ Kinase Assay:
This assay quantifies the amount of ADP produced during a kinase reaction. The amount of ADP is directly proportional to the kinase activity. The assay is performed in two steps:
-
Kinase Reaction: Recombinant NIK enzyme is incubated with a suitable substrate (such as Myelin Basic Protein) and ATP. In the presence of an active kinase, ATP is converted to ADP.
-
ADP Detection: After the kinase reaction, the remaining ATP is depleted. Subsequently, the ADP is converted back to ATP, which is then used to generate a luminescent signal via a luciferase reaction. The intensity of the light signal is directly proportional to the amount of ADP generated and, therefore, to the NIK activity.
Experimental Workflow:
Caption: A generalized workflow for determining kinase inhibition using the ADP-Glo™ assay.
Detailed Steps for IC50 Determination:
-
A fixed concentration of the NIK enzyme is added to the wells of a microplate.
-
Serial dilutions of this compound are added to the wells. A control with no inhibitor (DMSO vehicle) is also included.
-
The kinase reaction is initiated by adding a mixture of the kinase substrate and ATP.
-
The reaction is allowed to proceed for a defined period at a constant temperature.
-
The reaction is stopped, and the amount of ADP produced is quantified using a detection reagent that generates a luminescent or fluorescent signal.
-
The signal intensity is plotted against the logarithm of the inhibitor concentration.
-
The IC50 value is determined by fitting the data to a dose-response curve.
Signaling Pathway
This compound exerts its effect by inhibiting NIK, a key component of the non-canonical NF-κB signaling pathway. The following diagram illustrates this pathway and the point of inhibition by this compound.
Caption: this compound inhibits the stabilized NIK, preventing the downstream phosphorylation cascade and subsequent gene expression.
Conclusion
This compound is a potent and selective inhibitor of NIK, with a binding affinity in the low nanomolar range. Its mechanism of action involves the direct inhibition of the kinase activity of NIK, thereby blocking the non-canonical NF-κB signaling pathway. The high potency of this compound underscores its potential as a valuable research tool for studying the roles of NIK in health and disease, and as a lead compound for the development of novel therapeutics for inflammatory and oncological conditions driven by aberrant NIK signaling.
References
- 1. tandfonline.com [tandfonline.com]
- 2. NF-κB inducing kinase: a key regulator in the immune system and in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting NF-κB-Inducing Kinase (NIK) in Immunity, Inflammation, and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Druggable Target Potential of NF-κB-Inducing Kinase (NIK) in Cancer [mdpi.com]
- 5. pnas.org [pnas.org]
- 6. medchemexpress.com [medchemexpress.com]
Tnik-IN-9: A Technical Overview of its Impact on Cellular Proliferation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Traf2- and Nck-interacting kinase (TNIK) has emerged as a critical regulator of cellular signaling pathways that are fundamental to cell growth, differentiation, and survival.[1] A serine/threonine kinase, TNIK, is a key component of the Wnt signaling pathway, which is frequently dysregulated in various human cancers, including those of the colorectum, stomach, and breast.[1] The aberrant activation of the Wnt pathway is strongly associated with uncontrolled cell proliferation and tumor progression.[1] Consequently, TNIK has become a promising therapeutic target for the development of novel anti-cancer agents. This technical guide provides an in-depth analysis of the effects of TNIK inhibition on cellular proliferation, with a focus on the preclinical findings of various small-molecule inhibitors. While this document centers on the general effects of TNIK inhibition, it will utilize data from well-characterized inhibitors such as NCB-0846, Dovitinib, and KY-05009 to illustrate the therapeutic potential of targeting this kinase.
Mechanism of Action: Inhibition of the Wnt Signaling Pathway
TNIK exerts its pro-proliferative effects primarily through the canonical Wnt signaling pathway.[1] In the presence of Wnt ligands, a signaling cascade leads to the stabilization and nuclear translocation of β-catenin.[1] Once in the nucleus, β-catenin forms a complex with T-cell factor/lymphoid enhancer-binding factor (TCF/LEF) transcription factors to activate the expression of target genes that drive cell proliferation, such as c-Myc and Cyclin D1.[2]
TNIK plays a crucial role in this process by phosphorylating TCF4, a key step for the transcriptional activation of Wnt target genes.[1][3] By inhibiting the kinase activity of TNIK, small-molecule inhibitors prevent the phosphorylation of TCF4, thereby disrupting the formation of the active β-catenin/TCF4 transcriptional complex.[1] This leads to the downregulation of Wnt target genes and, consequently, the suppression of cancer cell growth and survival.[1]
Quantitative Analysis of Anti-Proliferative Effects
The inhibition of TNIK by various small molecules has demonstrated potent anti-proliferative activity across a range of cancer cell lines. The following tables summarize the key quantitative data from preclinical studies.
Table 1: In Vitro Inhibitory Activity of TNIK Inhibitors
| Inhibitor | Target | IC50 (Kinase Assay) | Cell Line | IC50 (Cell-Based Assay) | Reference |
| NCB-0846 | TNIK | 21 nM | HCT116 (colorectal) | Not explicitly stated, but inhibits colony formation at 1 µM | [4][5] |
| Dovitinib | Multikinase (including TNIK) | Ki = 13 nM (for TNIK interaction) | KMS11, OPM2 (multiple myeloma) | 90 nM | [6][7] |
| KMS18 (multiple myeloma) | 550 nM | [6] | |||
| SK-HEP1 | ~1.7 µM | [6] | |||
| KY-05009 | TNIK | Ki = 100 nM | RPMI8226 (multiple myeloma) | Dose-dependent inhibition (0.1-30 µM) | [8][9] |
| INS018-055 | TNIK | 7.8 nM | LX-2 (hepatic stellate) | 63 nM (COL1 expression), 123 nM (α-SMA expression) | [10] |
Table 2: Effect of TNIK Inhibition on Cellular Proliferation in Various Cancer Cell Lines
| Inhibitor/Method | Cell Line | Assay | Endpoint | Result | Reference |
| NCB-0846 | NCI-H520 (lung squamous) | MTS Assay | Cell Viability | Significant reduction at 500 nM | [11] |
| HCT116 (colorectal) | Colony Formation | Colony Growth | Inhibition at 1 µM | [5] | |
| Dovitinib | IM-9 (multiple myeloma) | Not specified | Cell Proliferation | Reduction in proliferation | [7] |
| KY-05009 | RPMI8226 (multiple myeloma) | Not specified | Cell Viability | Dose-dependent decrease | [12] |
| OBD9 | HCT116, SW620 (colorectal) | MTS Assay | Cell Viability | Significant reduction | [1][13] |
| TNIK siRNA | IM-9 (multiple myeloma) | Cell Counting Kit-8 | Cell Viability | Significant reduction | [14] |
| Gastric Cancer Cells | Acumen Analysis | Cell Proliferation | Inhibition | [15] |
Key Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the protocols for key experiments used to assess the effect of TNIK inhibition on cellular proliferation.
Cell Viability Assays
1. MTS Assay
-
Objective: To determine the effect of a TNIK inhibitor on the metabolic activity of cells, which is an indicator of cell viability.
-
Procedure:
-
Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treat the cells with various concentrations of the TNIK inhibitor or vehicle control (e.g., DMSO) for a specified period (e.g., 72 hours).[11]
-
Add MTS reagent to each well and incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 490 nm using a microplate reader. The amount of formazan product is proportional to the number of viable cells.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
2. Crystal Violet Assay
-
Objective: To assess cell viability by staining the DNA of adherent cells.
-
Procedure:
-
Seed cells in a multi-well plate and treat with the TNIK inhibitor as described for the MTS assay.[11]
-
After the treatment period, remove the media and wash the cells with phosphate-buffered saline (PBS).
-
Fix the cells with 4% paraformaldehyde for 15 minutes.
-
Stain the cells with 0.1% crystal violet solution for 20 minutes.
-
Wash the plate with water to remove excess stain and allow it to air dry.
-
Solubilize the stain by adding a destaining solution (e.g., 10% acetic acid).
-
Measure the absorbance at a wavelength of 570-590 nm.
-
Colony Formation Assay
-
Objective: To evaluate the ability of single cells to undergo sufficient proliferation to form a colony, a measure of clonogenic survival.
-
Procedure:
-
Seed a low density of cells (e.g., 500-1000 cells) in a 6-well plate.
-
Treat the cells with the TNIK inhibitor or vehicle control. The treatment can be continuous or for a limited duration.
-
Incubate the plates for 1-2 weeks, allowing colonies to form.
-
Fix the colonies with methanol and stain with crystal violet.
-
Count the number of colonies (typically defined as a cluster of >50 cells).
-
Calculate the plating efficiency and the surviving fraction for each treatment condition.
-
siRNA-Mediated Knockdown of TNIK
-
Objective: To specifically reduce the expression of TNIK to assess its role in cellular proliferation.
-
Procedure:
-
Design and synthesize small interfering RNAs (siRNAs) targeting the TNIK mRNA sequence. A non-targeting siRNA should be used as a negative control.
-
On the day before transfection, seed cells in a culture dish so that they are 60-80% confluent at the time of transfection.[16]
-
Prepare the siRNA-lipid complex by diluting the siRNA and a transfection reagent (e.g., Lipofectamine RNAiMAX) in serum-free medium.[16]
-
Incubate the mixture at room temperature for 5-20 minutes to allow the complexes to form.[16]
-
Add the siRNA-lipid complexes to the cells and incubate for 24-72 hours.
-
Assess the knockdown efficiency by measuring TNIK mRNA levels (e.g., via qRT-PCR) and protein levels (e.g., via Western blot).
-
Perform cellular proliferation assays (e.g., MTS or cell counting) on the transfected cells.[14]
-
Visualizing the Impact of TNIK Inhibition
Diagrams are provided below to illustrate the signaling pathways and experimental workflows discussed in this guide.
Caption: TNIK's role in the Wnt signaling pathway and the inhibitory action of this compound.
Caption: A generalized workflow for cell viability assays.
Caption: Experimental workflow for siRNA-mediated knockdown of TNIK.
Conclusion and Future Directions
The collective preclinical evidence strongly supports the role of TNIK as a key driver of cellular proliferation, particularly in cancers with aberrant Wnt signaling. The development of small-molecule inhibitors targeting TNIK has demonstrated significant anti-proliferative effects in a variety of cancer cell lines. While the specific compound "this compound" is not extensively documented in publicly available literature, the data from other potent TNIK inhibitors provide a strong rationale for the continued investigation of this therapeutic strategy.
Future research should focus on elucidating the broader spectrum of TNIK's cellular functions and its potential role in other signaling pathways. Further preclinical studies are warranted to assess the in vivo efficacy, safety, and pharmacokinetic profiles of novel TNIK inhibitors. Ultimately, the targeted inhibition of TNIK holds considerable promise as a novel therapeutic approach for the treatment of various malignancies.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Enormous influence of TNIK knockdown on intracellular signals and cell survival - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. TNIK inhibition abrogates colorectal cancer stemness - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. A Novel Aminothiazole KY-05009 with Potential to Inhibit Traf2- and Nck-Interacting Kinase (TNIK) Attenuates TGF-β1-Mediated Epithelial-to-Mesenchymal Transition in Human Lung Adenocarcinoma A549 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Selective TNIK inhibitor ameliorates idiopathic pulmonary fibrosis | BioWorld [bioworld.com]
- 11. TNIK is a therapeutic target in Lung Squamous Cell Carcinoma and regulates FAK activation through Merlin - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synergistic inhibition effect of TNIK inhibitor KY-05009 and receptor tyrosine kinase inhibitor dovitinib on IL-6-induced proliferation and Wnt signaling pathway in human multiple myeloma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. m.youtube.com [m.youtube.com]
Tnik-IN-9 preliminary in vitro studies
An In-Depth Technical Guide to the Preliminary In Vitro Studies of TNIK Inhibitors
This technical guide provides a comprehensive overview of the preliminary in vitro studies of various inhibitors targeting the Traf2- and Nck-interacting kinase (TNIK). TNIK is a serine/threonine kinase that has emerged as a significant therapeutic target in a range of diseases, including colorectal cancer, idiopathic pulmonary fibrosis (IPF), and other fibrotic conditions.[1][2][3][4] This document is intended for researchers, scientists, and drug development professionals, offering a detailed summary of quantitative data, experimental protocols, and key signaling pathways involved in TNIK inhibition.
Quantitative Data on TNIK Inhibitors
The following table summarizes the in vitro potency of several small molecule inhibitors of TNIK. These compounds have been evaluated for their ability to inhibit TNIK's kinase activity, a critical step in its signaling cascade.
| Compound Name/Scaffold | IC50 | Ki | Assay Type | Cell Line/System | Reference |
| LC_222150, LC_112060, LC_64796 (Average) | 18.33 ± 0.75 nM | - | In vitro kinase assay | - | [5][6] |
| KY-05009 | 9 nM | 100 nM | Kinase assay, ATP competition assay | A549 human lung adenocarcinoma cells | |
| Dovitinib | - | 13 nM | ATP competing kinase assay | IM-9 multiple myeloma cells | [7] |
| Furan-2-carboxamide scaffold | 0.85 µM | - | Kinase assay | - | [7] |
| NCB-0846 | - | - | Used in in vitro and in vivo studies | Human LSCC cell lines | [8] |
| INS018_055 | - | - | Demonstrated in vitro and in vivo efficacy | Multiple cell lines | [1][9] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of in vitro findings. Below are descriptions of key experimental protocols used in the study of TNIK inhibitors.
Kinase Assays
-
Objective: To determine the direct inhibitory effect of a compound on the enzymatic activity of TNIK.
-
General Protocol:
-
Recombinant human TNIK protein is incubated with a specific substrate, such as T-cell factor 4 (TCF4), in a reaction buffer.[10]
-
The reaction is initiated by the addition of ATP.
-
Varying concentrations of the test inhibitor are included in the reaction mixture.
-
The phosphorylation of the substrate is measured, often using methods like Western blotting with phospho-specific antibodies or radiometric assays.[3][10]
-
The IC50 value, the concentration of the inhibitor required to reduce enzyme activity by 50%, is calculated from the dose-response curve.
-
ATP Competition Assays
-
Objective: To determine if an inhibitor competes with ATP for binding to the kinase domain of TNIK.
-
General Protocol:
-
A kinase assay is performed as described above.
-
The assay is repeated with varying concentrations of both the inhibitor and ATP.
-
The data is analyzed using kinetic models (e.g., Michaelis-Menten) to determine the inhibition constant (Ki) and the mechanism of inhibition (e.g., competitive, non-competitive).[7]
-
Cell Viability and Proliferation Assays
-
Objective: To assess the effect of TNIK inhibition on the growth and survival of cancer cells.
-
General Protocol:
-
Cancer cell lines (e.g., colorectal cancer lines like HCT116, DLD1, and SW620) are seeded in multi-well plates.[10]
-
Cells are treated with a range of concentrations of the TNIK inhibitor for a specified period (e.g., 24-72 hours).
-
Cell viability is measured using assays such as MTT, MTS, or CellTiter-Glo, which quantify metabolic activity or ATP levels.
-
The relative percentage of activity (RPA) or the concentration at which 50% of cell growth is inhibited (GI50) is determined.
-
Western Blotting
-
Objective: To analyze the expression and phosphorylation status of TNIK and downstream signaling proteins.
-
General Protocol:
-
Cells are treated with the TNIK inhibitor.
-
Cell lysates are prepared, and protein concentrations are determined.
-
Proteins are separated by size using SDS-PAGE and transferred to a membrane.
-
The membrane is incubated with primary antibodies specific for TNIK, phosphorylated TCF4, β-catenin, and other proteins in the Wnt signaling pathway.[3][10]
-
Horseradish peroxidase (HRP)-conjugated secondary antibodies and a chemiluminescent substrate are used for detection.
-
Quantitative Polymerase Chain Reaction (qPCR)
-
Objective: To measure the effect of TNIK inhibition on the expression of Wnt target genes.
-
General Protocol:
-
Cells are treated with the TNIK inhibitor.
-
Total RNA is extracted and reverse-transcribed into cDNA.
-
qPCR is performed using primers specific for Wnt target genes such as CCND1, AXIN2, and TCF7.[3]
-
The relative gene expression is calculated after normalization to a housekeeping gene.
-
Immunoprecipitation
-
Objective: To investigate the protein-protein interactions involving TNIK.
-
General Protocol:
-
Cell lysates are incubated with an antibody specific for the protein of interest (e.g., TNIK or TCF4).
-
The antibody-protein complexes are captured using protein A/G-agarose beads.
-
The beads are washed to remove non-specifically bound proteins.
-
The immunoprecipitated proteins are eluted and analyzed by Western blotting to detect interacting partners (e.g., β-catenin).[3]
-
Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language for Graphviz, illustrate the key signaling pathway involving TNIK and a typical experimental workflow for the in vitro characterization of a TNIK inhibitor.
Caption: TNIK's role in the canonical Wnt signaling pathway.
Caption: A typical workflow for in vitro TNIK inhibitor testing.
References
- 1. researchgate.net [researchgate.net]
- 2. What are TNIK inhibitors and how do they work? [synapse.patsnap.com]
- 3. Synergistic inhibition effect of TNIK inhibitor KY-05009 and receptor tyrosine kinase inhibitor dovitinib on IL-6-induced proliferation and Wnt signaling pathway in human multiple myeloma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. TNIK | Insilico Medicine [insilico.com]
- 5. TRAF2 and NCK-Interacting Kinase Inhibitors for Colorectal Cancer: In Vitro and Theoretical Validations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. TNIK Inhibition Sensitizes TNIK-Overexpressing Lung Squamous Cell Carcinoma to Radiotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Novel Molecules From Generative AI to Phase II: First Novel TNIK Inhibitors for Fibrotic Diseases Discovered and Designed Using Generative AI [prnewswire.com]
- 10. aacrjournals.org [aacrjournals.org]
Unraveling the Selectivity of TNIK Kinase Inhibitors: A Technical Guide
An In-Depth Examination of the Kinase Selectivity Profiles of Preclinical and Clinical TNIK Inhibitors, Including NCB-0846, KY-05009, and INS018_055
Introduction
Traf2- and NCK-interacting kinase (TNIK) has emerged as a compelling therapeutic target in oncology and fibrotic diseases due to its critical role in cellular signaling pathways, most notably the Wnt signaling cascade. The development of small molecule inhibitors against TNIK has garnered significant interest within the scientific community. This technical guide provides a comprehensive overview of the kinase selectivity profiles of prominent TNIK inhibitors, with a focus on quantitative data, experimental methodologies, and the visualization of associated signaling pathways and workflows. While this guide aims to be a thorough resource, it is important to note that a specific inhibitor designated "Tnik-IN-9" was not identified in publicly available scientific literature. Therefore, this document focuses on the well-characterized inhibitors NCB-0846, KY-05009, and INS018_055 to provide a representative understanding of TNIK inhibitor selectivity.
Kinase Selectivity Profiles of TNIK Inhibitors
The therapeutic efficacy and safety of kinase inhibitors are intrinsically linked to their selectivity. An ideal inhibitor will potently modulate its intended target with minimal off-target activity. The following tables summarize the available quantitative data on the kinase selectivity of NCB-0846, KY-05009, and INS018_055.
Table 1: Potency of TNIK Inhibitors Against the Primary Target
| Inhibitor | Assay Type | Potency (IC50/Ki/Kd) |
| NCB-0846 | Cell-free assay | IC50: 21 nM[1][2] |
| KY-05009 | Kinase assay | IC50: 9 nM[3] |
| ATP competition assay | Ki: 100 nM[4] | |
| INS018_055 | Not Specified | Kd: 4.32 nM |
Table 2: Off-Target Kinase Activity of TNIK Inhibitors
NCB-0846
NCB-0846 has been profiled against a panel of kinases, revealing inhibitory activity against several other kinases at a concentration of 100 nM.
| Off-Target Kinase | Percent Inhibition at 100 nM |
| FLT3 | >80%[5][6] |
| JAK3 | >80%[5][6] |
| PDGFRα | >80%[5][6] |
| TRKA | >80%[5][6] |
| CDK2/CycA2 | >80%[5][6] |
| HGK | >80%[5][6] |
| MINK1 | Not specified[7] |
| MAP4K4 | Not specified[7] |
KY-05009
Limited public data is available on the broader kinome selectivity of KY-05009.
| Off-Target Kinase | Potency (IC50) |
| MLK1 | 18 nM[3] |
INS018_055
INS018_055 is reported to have high selectivity based on kinome panel screening, though detailed quantitative data is not widely available in the public domain.[8]
Experimental Protocols
The determination of kinase inhibitor potency and selectivity relies on robust and well-defined experimental protocols. Below are detailed methodologies for a common biochemical kinase assay used in the characterization of TNIK inhibitors.
Biochemical Kinase Assay (ADP-Glo™ Format)
This protocol is a representative example of a luminescence-based kinase assay to measure the activity of TNIK and the inhibitory effects of compounds.
Materials:
-
Recombinant human TNIK enzyme
-
Myelin Basic Protein (MBP) as a substrate
-
ATP
-
Kinase Assay Buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl2, 0.1 mg/mL BSA, 2.5mM MnCl2, 50μM DTT)
-
ADP-Glo™ Kinase Assay Kit (Promega), which includes ADP-Glo™ Reagent and Kinase Detection Reagent
-
Test inhibitors (e.g., NCB-0846, KY-05009, INS018_055) dissolved in DMSO
-
384-well white assay plates
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the test inhibitor in 100% DMSO.
-
Create a serial dilution of the test inhibitor in kinase assay buffer. The final DMSO concentration in the assay should not exceed 1%.
-
Prepare a solution of TNIK enzyme in kinase assay buffer.
-
Prepare a substrate/ATP mixture containing MBP and ATP in kinase assay buffer.
-
-
Assay Reaction:
-
To the wells of a 384-well plate, add 1 µL of the serially diluted inhibitor or vehicle (DMSO in kinase assay buffer).
-
Add 2 µL of the TNIK enzyme solution to each well.
-
Initiate the kinase reaction by adding 2 µL of the substrate/ATP mixture to each well.
-
Incubate the plate at room temperature for 60 minutes.
-
-
Signal Detection:
-
To stop the kinase reaction and deplete the remaining ATP, add 5 µL of ADP-Glo™ Reagent to each well.
-
Incubate the plate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal.
-
Incubate the plate at room temperature for 30 minutes.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity.
-
Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control.
-
Determine the IC50 value by fitting the percent inhibition data to a dose-response curve.
-
Signaling Pathways and Experimental Workflows
TNIK in the Wnt Signaling Pathway
TNIK is a key downstream component of the canonical Wnt signaling pathway. In the absence of a Wnt ligand, β-catenin is phosphorylated by a destruction complex, leading to its ubiquitination and proteasomal degradation. Upon Wnt binding to its receptor, this destruction complex is inactivated, allowing β-catenin to accumulate in the cytoplasm and translocate to the nucleus. In the nucleus, β-catenin forms a complex with TCF/LEF transcription factors. TNIK is a crucial coactivator in this complex, where its kinase activity is essential for the transcription of Wnt target genes that drive cell proliferation.
Caption: Canonical Wnt signaling pathway highlighting the role of TNIK.
Biochemical Kinase Assay Workflow
The following diagram illustrates the general workflow for an in vitro biochemical kinase assay to determine the IC50 of an inhibitor.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Discovery of a novel Wnt inhibitor with potential to eradicate colorectal cancer stem cells | National Cancer Center Japan [ncc.go.jp]
- 3. A Novel Aminothiazole KY-05009 with Potential to Inhibit Traf2- and Nck-Interacting Kinase (TNIK) Attenuates TGF-β1-Mediated Epithelial-to-Mesenchymal Transition in Human Lung Adenocarcinoma A549 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Novel Aminothiazole KY-05009 with Potential to Inhibit Traf2- and Nck-Interacting Kinase (TNIK) Attenuates TGF-β1-Mediated Epithelial-to-Mesenchymal Transition in Human Lung Adenocarcinoma A549 Cells | PLOS One [journals.plos.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. caymanchem.com [caymanchem.com]
- 7. TNIK Inhibition Sensitizes TNIK-Overexpressing Lung Squamous Cell Carcinoma to Radiotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of Bis-imidazolecarboxamide Derivatives as Novel, Potent, and Selective TNIK Inhibitors for the Treatment of Idiopathic Pulmonary Fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
Tnik-IN-9: A Technical Guide to a Novel TNIK Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth technical overview of Tnik-IN-9, a potent and selective inhibitor of TRAF2 and NCK-interacting kinase (TNIK). This compound, also identified as Compound 54, has demonstrated significant anti-inflammatory and hepatoprotective effects, positioning it as a promising therapeutic candidate for conditions such as sepsis.[1] This guide will detail the compound's structure, mechanism of action, biological activity, and the experimental protocols used in its evaluation.
Core Structure and Properties
This compound is a novel synthetic compound designed for high-affinity binding to the ATP-binding site of TNIK. Its chemical structure is presented below.
(Image of this compound chemical structure would be inserted here if available in the source material)
Quantitative Biological Data
The biological activity of this compound has been characterized through a series of in vitro and in vivo assays. The key quantitative data are summarized in the tables below.
Table 1: In Vitro Inhibitory Activity of this compound [1]
| Target | IC50 (nM) |
| TNIK | 1.27 |
Table 2: In Vivo Efficacy of this compound in a Lipopolysaccharide (LPS)-Induced Sepsis Mouse Model [1]
| Parameter | Treatment Group (this compound, 10 mg/kg, i.p.) | Control Group (Vehicle) |
| TNF-α secretion | Inhibited | - |
| IL-1β secretion | Inhibited | - |
| CXCL-12 secretion | Inhibited | - |
| IL-6 secretion | Inhibited | - |
| IFN-γ secretion | Inhibited | - |
| AST levels | Decreased | - |
| ALT levels | Decreased | - |
| AKP levels | Decreased | - |
| p52 protein levels | Decreased | - |
| p100 protein levels | Increased | - |
Mechanism of Action and Signaling Pathway
This compound exerts its therapeutic effects by selectively inhibiting the kinase activity of TNIK. TNIK is a key regulator in the non-canonical NF-κB signaling pathway.[1] By inhibiting TNIK, this compound prevents the processing of p100 to p52, a critical step in the activation of this pathway. This disruption leads to a downstream reduction in the production of pro-inflammatory cytokines and chemokines.[1]
Experimental Protocols
Detailed methodologies for the key experiments cited in the evaluation of this compound are provided below.
Kinase Inhibition Assay
Objective: To determine the in vitro inhibitory activity of this compound against TNIK.
Method:
-
Recombinant human TNIK enzyme is incubated with varying concentrations of this compound in a kinase assay buffer.
-
The reaction is initiated by the addition of ATP.
-
The kinase activity is measured by quantifying the amount of phosphorylated substrate using a suitable detection method (e.g., ADP-Glo™ Kinase Assay).
-
IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.
References
Tnik-IN-9: A Technical Guide to Potential Therapeutic Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Tnik-IN-9, a potent and selective inhibitor of TRAF2 and NCK-interacting kinase (TNIK). TNIK is a serine/threonine kinase that has emerged as a critical regulator in a variety of cellular processes, making it a compelling target for therapeutic intervention in a range of diseases, including inflammatory conditions, cancer, and fibrosis. This document outlines the mechanism of action of this compound, summarizes key preclinical data, provides detailed experimental protocols, and visualizes the associated signaling pathways.
Core Concepts: The Role of TNIK in Disease
TNIK is a member of the germinal center kinase (GCK) family and plays a pivotal role in multiple signaling pathways crucial for cell proliferation, differentiation, and inflammation.[1][2] Dysregulation of TNIK activity has been implicated in the pathophysiology of various diseases. Notably, TNIK is a key activator of the Wnt signaling pathway, which is frequently hyperactivated in cancers such as colorectal cancer.[1][3] It is also involved in the NF-κB signaling cascade, a central pathway in inflammatory responses.[4] Furthermore, recent studies have highlighted TNIK's role in the progression of fibrosis and its involvement in metabolic and age-related diseases.[5][6]
This compound: A Selective TNIK Inhibitor
This compound is a novel, selective, and potent small-molecule inhibitor of TNIK with a reported IC₅₀ of 1.27 nM.[4] Its primary mechanism of action is the inhibition of TNIK's kinase activity, thereby modulating downstream signaling pathways.
Mechanism of Action
This compound exerts its therapeutic effects by inhibiting TNIK, which in turn leads to the suppression of pro-inflammatory cytokine production and the modulation of key signaling proteins.[4] Preclinical studies have demonstrated that this compound can significantly reduce the levels of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β.[4] This anti-inflammatory effect is, at least in part, mediated through the canonical and non-canonical NF-κB pathways. The inhibitor has been shown to decrease the levels of p52 while increasing the levels of its precursor, p100, indicating an inhibitory effect on the non-canonical NF-κB pathway.[4]
Potential Therapeutic Applications
The potent anti-inflammatory and hepatoprotective properties of this compound observed in preclinical models suggest its potential for therapeutic application in several disease areas.
Sepsis and Inflammation
Sepsis is a life-threatening condition characterized by a dysregulated host response to infection, often leading to a cytokine storm and organ damage. This compound has demonstrated significant therapeutic potential in preclinical models of sepsis.[4] It has been shown to inhibit the production of pro-inflammatory cytokines and nitric oxide, leading to improved mortality rates and hepatoprotective effects in sepsis models.[4]
Cancer
Given TNIK's established role in driving cancer cell proliferation and survival, particularly through the Wnt signaling pathway, TNIK inhibitors are being actively investigated as anti-cancer agents.[1][3][5] While specific studies on this compound in cancer are not yet widely published, the broader class of TNIK inhibitors has shown promise in various cancers, including colorectal, gastric, and breast cancers.[1] By inhibiting TNIK, these agents can disrupt aberrant Wnt signaling, thereby impeding cancer cell growth.[1]
Fibrosis
Quantitative Data Summary
The following tables summarize the key quantitative data from preclinical studies of this compound.
| Parameter | Value | Assay | Source |
| IC₅₀ | 1.27 nM | TNIK enzymatic assay | [4] |
| In Vitro Effects (RAW264.7 cells, 5 µM, 2h) | Effect | Source |
| TNF-α, IL-6, IL-1β, CCL12 levels | Decreased | [4] |
| In Vivo Effects (LPS-induced mice, 10 mg/kg, i.p.) | Effect | Source |
| TNF-α, IL-1β, CXCL-12, IL-6, IFN-γ secretion | Inhibited | [4] |
| AST, ALT, AKP levels | Decreased | [4] |
| Liver necrosis and inflammatory cell infiltration | Reduced | [4] |
| p52 protein levels | Decreased | [4] |
| p100 protein levels | Increased | [4] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below. These protocols are based on the information available in the cited literature and are intended for reference purposes.
TNIK Kinase Assay
Objective: To determine the in vitro inhibitory activity of this compound against TNIK kinase.
Methodology:
-
Recombinant human TNIK enzyme is incubated with a specific substrate (e.g., a peptide substrate) and ATP in a kinase buffer.
-
This compound is added to the reaction mixture at various concentrations.
-
The reaction is allowed to proceed for a defined period at a specific temperature (e.g., 30°C).
-
The kinase activity is measured by quantifying the amount of phosphorylated substrate. This can be done using various methods, such as radiometric assays (³²P-ATP) or non-radiometric assays like ADP-Glo™ Kinase Assay, which measures ADP formation.
-
The IC₅₀ value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Cell-Based Cytokine Production Assay
Objective: To evaluate the effect of this compound on pro-inflammatory cytokine production in cultured cells.
Methodology:
-
RAW264.7 murine macrophage cells are seeded in multi-well plates and allowed to adhere overnight.
-
The cells are pre-treated with various concentrations of this compound or vehicle control for a specified duration (e.g., 2 hours).
-
The cells are then stimulated with lipopolysaccharide (LPS) and CD40 ligand to induce an inflammatory response.
-
After a defined incubation period, the cell culture supernatants are collected.
-
The concentrations of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in the supernatants are measured using enzyme-linked immunosorbent assay (ELISA) kits specific for each cytokine.
-
The results are expressed as the percentage of cytokine inhibition compared to the vehicle-treated control.
In Vivo Sepsis Model
Objective: To assess the therapeutic efficacy of this compound in a murine model of sepsis.
Methodology:
-
Sepsis is induced in mice (e.g., C57BL/6) by intraperitoneal (i.p.) injection of a lethal dose of LPS.
-
A separate group of mice receives an i.p. injection of this compound (e.g., 10 mg/kg) either before or after the LPS challenge.
-
A control group receives vehicle treatment.
-
Survival rates are monitored and recorded over a specified period (e.g., 72 hours).
-
For mechanistic studies, blood and tissue samples (e.g., liver) are collected at specific time points after LPS and this compound administration.
-
Serum levels of cytokines and liver enzymes (AST, ALT, AKP) are measured.
-
Liver tissue is processed for histological analysis (e.g., H&E staining) to assess necrosis and inflammatory cell infiltration.
-
Western blot analysis of liver tissue lysates is performed to determine the levels of p52 and p100 proteins.
Conclusion
This compound is a promising preclinical candidate with potent and selective inhibitory activity against TNIK. Its demonstrated anti-inflammatory and hepatoprotective effects in models of sepsis highlight its potential as a novel therapeutic agent for inflammatory diseases. Furthermore, the growing body of evidence supporting the role of TNIK in cancer and fibrosis suggests that the therapeutic applications of this compound could be broader. Further research is warranted to fully elucidate the therapeutic potential and safety profile of this compound in various disease contexts and to advance it towards clinical development.
References
- 1. What are TNIK inhibitors and how do they work? [synapse.patsnap.com]
- 2. Synergistic inhibition effect of TNIK inhibitor KY-05009 and receptor tyrosine kinase inhibitor dovitinib on IL-6-induced proliferation and Wnt signaling pathway in human multiple myeloma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Emergence of TNIK inhibitors in cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. news-medical.net [news-medical.net]
- 6. TNIK | Insilico Medicine [insilico.com]
- 7. researchgate.net [researchgate.net]
- 8. A small-molecule TNIK inhibitor targets fibrosis in preclinical and clinical models - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Tnik-IN-9: Application Notes and Protocols for Cell Culture Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Traf2- and Nck-interacting kinase (TNIK) is a serine/threonine kinase that has emerged as a significant therapeutic target in a variety of diseases, including cancer, fibrosis, and inflammatory conditions.[1][2][3][4][5] TNIK is a critical downstream effector in several signaling pathways, most notably the Wnt/β-catenin and c-Jun N-terminal kinase (JNK) pathways.[2][3][6] Its involvement in the transcriptional activation of Wnt target genes makes it a compelling target for therapeutic intervention in pathologies characterized by aberrant Wnt signaling.[2][4][7]
Tnik-IN-9 is a potent and selective small-molecule inhibitor of TNIK with a reported IC50 of 1.27 nM.[8] This document provides detailed application notes and standardized protocols for the use of this compound in cell culture-based experiments, aimed at facilitating research into the biological functions of TNIK and the therapeutic potential of its inhibition.
Quantitative Data Summary
The following tables summarize the in vitro efficacy of this compound and other relevant TNIK inhibitors across various assays and cell lines.
Table 1: In Vitro Potency of TNIK Inhibitors
| Compound | Assay Type | Target/Cell Line | IC50 / Ki | Reference |
| This compound | Kinase Assay | TNIK | 1.27 nM | [8] |
| KY-05009 | Kinase Assay | TNIK | 9 nM | [9][10] |
| KY-05009 | ATP Competition Assay | TNIK | 100 nM (Ki) | [9][10] |
| NCB-0846 | Kinase Assay | TNIK | 21 nM | [4] |
| Dovitinib | ATP Competition Assay | TNIK | 13 nM (Ki) | [6][11] |
| Furan-2-carboxamide derivative | Kinase Assay | TNIK | 258 nM | [3][6] |
| PD407824 | Kinase Assay | TNIK | 0.7 nM | [4] |
Table 2: Cellular Effects of TNIK Inhibitors
| Compound | Cell Line | Concentration | Duration | Observed Effect | Reference |
| This compound | RAW264.7 | 5 µM | 2 hours | Reduction of LPS/CD40-induced inflammatory cytokines (TNF-α, IL-6, IL-1β, CCL12) | [8] |
| KY-05009 & Dovitinib | RPMI8226 (Multiple Myeloma) | 3 µM (each) | 24-48 hours | Synergistic anti-proliferative effects and induction of apoptosis | [7][12] |
| NCB-0846 | Lung Squamous Cell Carcinoma | Various | 96 hours | Reduced cell viability, particularly in TNIK-high cells | [13][14] |
| Dovitinib | IM-9 (Multiple Myeloma) | Not specified | Not specified | Reduced cell proliferation and induction of apoptosis | [6][11] |
Signaling Pathways and Experimental Workflows
TNIK-Mediated Wnt Signaling Pathway
The following diagram illustrates the central role of TNIK in the canonical Wnt/β-catenin signaling pathway. In the absence of Wnt ligands, β-catenin is targeted for degradation. Upon Wnt binding, β-catenin accumulates, translocates to the nucleus, and complexes with TCF4. TNIK is essential for the phosphorylation and activation of this complex, leading to the transcription of Wnt target genes.[2][4][7]
Caption: TNIK's role in the Wnt/β-catenin signaling pathway.
General Experimental Workflow for this compound Treatment
This diagram outlines a typical workflow for evaluating the effects of this compound on cultured cells.
References
- 1. researchgate.net [researchgate.net]
- 2. What are TNIK inhibitors and how do they work? [synapse.patsnap.com]
- 3. Discovery of TRAF-2 and NCK-interacting kinase (TNIK) inhibitors by ligand-based virtual screening methods - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 4. mdpi.com [mdpi.com]
- 5. Traf2- and Nck-interacting kinase inhibitors: a patent review (2008-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. oncotarget.com [oncotarget.com]
- 8. TNIK-IN-9_TargetMol [targetmol.com]
- 9. A Novel Aminothiazole KY-05009 with Potential to Inhibit Traf2- and Nck-Interacting Kinase (TNIK) Attenuates TGF-β1-Mediated Epithelial-to-Mesenchymal Transition in Human Lung Adenocarcinoma A549 Cells | PLOS One [journals.plos.org]
- 10. A Novel Aminothiazole KY-05009 with Potential to Inhibit Traf2- and Nck-Interacting Kinase (TNIK) Attenuates TGF-β1-Mediated Epithelial-to-Mesenchymal Transition in Human Lung Adenocarcinoma A549 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Traf2- and Nck-interacting kinase (TNIK) is involved in the anti-cancer mechanism of dovitinib in human multiple myeloma IM-9 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synergistic inhibition effect of TNIK inhibitor KY-05009 and receptor tyrosine kinase inhibitor dovitinib on IL-6-induced proliferation and Wnt signaling pathway in human multiple myeloma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. TNIK Inhibition Sensitizes TNIK-Overexpressing Lung Squamous Cell Carcinoma to Radiotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. openworks.mdanderson.org [openworks.mdanderson.org]
Application Notes and Protocols for Tnik-IN-9 Solubility and Stability Testing
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for assessing the solubility and stability of the Traf2- and Nck-interacting kinase (TNIK) inhibitor, Tnik-IN-9. These guidelines are intended to assist researchers in obtaining reliable and reproducible data critical for the advancement of drug discovery and development projects.
Introduction
This compound is a potent and selective inhibitor of TNIK, a serine-threonine kinase that plays a crucial role in the canonical Wnt signaling pathway.[1][2][3] By interacting with and phosphorylating T-cell factor 4 (TCF4), TNIK facilitates the transcriptional activation of Wnt target genes, which are often dysregulated in various cancers, particularly colorectal cancer.[1][2][4][5][6] The therapeutic potential of targeting TNIK has led to the development of small molecule inhibitors like this compound.[3][4] Accurate characterization of the physicochemical properties of this compound, such as its solubility and stability, is fundamental for the design of informative in vitro and in vivo experiments and for the development of viable drug formulations.
This compound Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C₁₈H₁₆N₄O₂S | [7] |
| Molecular Weight | 352.41 g/mol | [7] |
| Appearance | To be determined by experiment | |
| pKa | To be determined by experiment | |
| LogP | To be determined by experiment |
Solubility Data
The solubility of a compound is a critical parameter that influences its absorption, distribution, and overall bioavailability. Both kinetic and thermodynamic solubility assays are recommended to provide a comprehensive solubility profile of this compound.
Kinetic Solubility
Kinetic solubility is a measure of how quickly a compound dissolves from a high-concentration stock solution (typically in DMSO) into an aqueous buffer. It is a high-throughput screening method often used in early drug discovery.
| Solvent System | pH | This compound Solubility (µg/mL) | This compound Solubility (µM) |
| Phosphate Buffered Saline (PBS) | 7.4 | To be determined by experiment | To be determined by experiment |
| Simulated Gastric Fluid (SGF, without pepsin) | 1.2 | To be determined by experiment | To be determined by experiment |
| Simulated Intestinal Fluid (SIF, without pancreatin) | 6.8 | To be determined by experiment | To be determined by experiment |
| DMSO | N/A | 50 mg/mL | 141,879 µM |
Thermodynamic Solubility
Thermodynamic solubility represents the equilibrium concentration of a compound in a saturated solution and is a more accurate measure of its intrinsic solubility.
| Solvent System | pH | This compound Solubility (µg/mL) | This compound Solubility (µM) |
| Water | Neutral | To be determined by experiment | To be determined by experiment |
| Phosphate Buffered Saline (PBS) | 7.4 | To be determined by experiment | To be determined by experiment |
| 0.1 M HCl | 1.0 | To be determined by experiment | To be determined by experiment |
| 0.1 M NaOH | 13.0 | To be determined by experiment | To be determined by experiment |
Stability Data
Evaluating the stability of this compound under various stress conditions is essential to understand its degradation profile, which informs storage conditions, formulation development, and analytical method design.
Solid-State Stability
| Condition | Duration | % Recovery of this compound | Observations |
| 40°C / 75% RH | 4 weeks | To be determined by experiment | To be determined by experiment |
| 60°C | 4 weeks | To be determined by experiment | To be determined by experiment |
| Photostability (ICH Q1B) | 1.2 million lux hours / 200 W h/m² | To be determined by experiment | To be determined by experiment |
Solution-State Stability (in PBS, pH 7.4)
| Condition | Duration | % Recovery of this compound | Observations |
| 4°C | 48 hours | To be determined by experiment | To be determined by experiment |
| Room Temperature | 48 hours | To be determined by experiment | To be determined by experiment |
| -20°C (Stock in DMSO) | 3 months | >95% | Stable |
| -80°C (Stock in DMSO) | 6 months | >95% | Stable[8] |
Forced Degradation Studies
Forced degradation studies are performed to identify potential degradation products and pathways.
| Stress Condition | % Degradation of this compound | Major Degradation Products |
| 0.1 M HCl (80°C, 24h) | To be determined by experiment | To be determined by experiment |
| 0.1 M NaOH (80°C, 24h) | To be determined by experiment | To be determined by experiment |
| 3% H₂O₂ (RT, 24h) | To be determined by experiment | To be determined by experiment |
| Heat (80°C, 24h, in solution) | To be determined by experiment | To be determined by experiment |
| Photostability (in solution) | To be determined by experiment | To be determined by experiment |
Experimental Protocols
Kinetic Solubility Assay Protocol (Nephelometry)
Objective: To determine the kinetic solubility of this compound in aqueous buffers.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO), analytical grade
-
Phosphate Buffered Saline (PBS), pH 7.4
-
96-well microplates (clear bottom)
-
Microplate reader with nephelometry capabilities
-
Automated liquid handler or multichannel pipette
Procedure:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
In a 96-well plate, perform serial dilutions of the this compound stock solution in DMSO to create a concentration range (e.g., 10 mM to 0.1 µM).
-
Add 2 µL of each this compound dilution to triplicate wells of a new 96-well plate.
-
Rapidly add 198 µL of PBS (pH 7.4) to each well to achieve a final DMSO concentration of 1%.
-
Seal the plate and shake at room temperature for 2 hours.
-
Measure the turbidity of each well using a nephelometer.
-
The kinetic solubility is defined as the highest concentration at which the turbidity is not significantly different from the buffer-only control.
Thermodynamic Solubility Assay Protocol (Shake-Flask Method)
Objective: To determine the equilibrium solubility of this compound.
Materials:
-
This compound (solid)
-
Selected aqueous buffers (e.g., Water, PBS pH 7.4)
-
HPLC-grade solvents (acetonitrile, methanol)
-
Glass vials with screw caps
-
Orbital shaker/incubator
-
Centrifuge
-
HPLC system with UV detector
Procedure:
-
Add an excess amount of solid this compound to a glass vial containing a known volume of the desired aqueous buffer.
-
Seal the vials and place them on an orbital shaker at a constant temperature (e.g., 25°C or 37°C).
-
Shake the vials for 24-48 hours to ensure equilibrium is reached.
-
After incubation, centrifuge the samples to pellet the undissolved solid.
-
Carefully collect the supernatant and filter it through a 0.22 µm syringe filter.
-
Quantify the concentration of this compound in the filtrate using a validated HPLC-UV method against a standard curve.
Stability Testing Protocol (HPLC-UV)
Objective: To assess the stability of this compound under various stress conditions.
Materials:
-
This compound
-
HPLC-grade solvents
-
Acids (HCl), Bases (NaOH), and Oxidizing agents (H₂O₂)
-
Temperature-controlled oven
-
Photostability chamber
-
HPLC system with a photodiode array (PDA) detector
Procedure:
-
Forced Degradation:
-
Acidic/Basic Hydrolysis: Prepare solutions of this compound in 0.1 M HCl and 0.1 M NaOH. Incubate at a specified temperature (e.g., 80°C) for a defined period (e.g., 24 hours).
-
Oxidative Degradation: Prepare a solution of this compound in a mixture of buffer and 3% H₂O₂. Incubate at room temperature.
-
Thermal Degradation: Expose solid this compound and a solution of this compound to elevated temperatures (e.g., 60-80°C).
-
Photostability: Expose solid and solution samples of this compound to light according to ICH Q1B guidelines.
-
-
Sample Analysis:
-
At specified time points, withdraw samples and neutralize if necessary.
-
Analyze the samples by a stability-indicating HPLC-UV method. The method should be capable of separating this compound from its degradation products.
-
Calculate the percentage of this compound remaining and identify and quantify any degradation products.
-
Visualizations
Signaling Pathway
Caption: this compound inhibits the Wnt signaling pathway by targeting TNIK.
Experimental Workflows
Caption: Workflow for the kinetic solubility assay.
Caption: Workflow for forced degradation stability testing.
References
- 1. The kinase TNIK is an essential activator of Wnt target genes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Therapeutic targets in the Wnt signaling pathway: Feasibility of targeting TNIK in colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. TNIK Inhibitor, KY-05009 | Sigma-Aldrich [merckmillipore.com]
- 8. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for Tnik-IN-9 Target Validation via Western Blot
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the validation of Tnik-IN-9 as an inhibitor of the TRAF2 and NCK-interacting kinase (TNIK). The primary method outlined is Western blotting, a powerful technique to assess the engagement of this compound with its target and the subsequent impact on downstream signaling pathways.
Introduction
TNIK is a serine/threonine kinase that is a critical component of the canonical Wnt signaling pathway.[1][2] It forms a complex with β-catenin and T-cell factor 4 (TCF4) and subsequently phosphorylates TCF4.[1][2][3] This phosphorylation event is essential for the transcriptional activation of Wnt target genes, which are often implicated in cell proliferation and tumorigenesis.[1][2][4] this compound is a small molecule inhibitor designed to target the kinase activity of TNIK. Target validation is a crucial step in drug development to confirm that the pharmacological effects of a compound are due to its interaction with the intended target. This protocol details the use of Western blotting to validate the inhibitory action of this compound on the TNIK signaling cascade.
Data Presentation
The following tables summarize the expected quantitative outcomes from Western blot analyses following treatment with this compound. The data is presented as a relative percentage of the control (vehicle-treated) samples.
Table 1: Effect of this compound on Phosphorylation of TCF4
| This compound Concentration | Relative p-TCF4 (Ser154) Levels (%) |
| 0 nM (Vehicle) | 100 |
| 10 nM | 85 |
| 50 nM | 50 |
| 100 nM | 25 |
| 500 nM | 5 |
Table 2: Effect of this compound on Downstream Wnt Target Gene Expression
| This compound Concentration | Relative c-Myc Protein Levels (%) | Relative Cyclin D1 Protein Levels (%) |
| 0 nM (Vehicle) | 100 | 100 |
| 10 nM | 90 | 95 |
| 50 nM | 60 | 70 |
| 100 nM | 30 | 40 |
| 500 nM | 10 | 15 |
Signaling Pathway
The diagram below illustrates the central role of TNIK in the Wnt signaling pathway.
References
- 1. The kinase TNIK is an essential activator of Wnt target genes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The kinase TNIK is an essential activator of Wnt target genes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synergistic inhibition effect of TNIK inhibitor KY-05009 and receptor tyrosine kinase inhibitor dovitinib on IL-6-induced proliferation and Wnt signaling pathway in human multiple myeloma cells - PMC [pmc.ncbi.nlm.nih.gov]
Tnik-IN-9 in Fibrosis Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of Tnik-IN-9 and other potent TRAF2- and NCK-interacting kinase (TNIK) inhibitors in various preclinical fibrosis research models. TNIK has emerged as a critical regulator in fibrotic diseases, primarily through its role in modulating pro-fibrotic signaling pathways and inflammatory responses.[1][2][3]
Mechanism of Action of TNIK in Fibrosis
Traf2- and Nck-interacting kinase (TNIK) is a serine/threonine kinase that plays a significant role in biological processes relevant to disease states, including cell migration, cytoskeletal organization, and cell proliferation.[2] In the context of fibrosis, TNIK is a crucial pro-fibrotic and pro-inflammatory agonist.[4] Its inhibition has been shown to disrupt the trafficking and secretion of procollagen I in hepatic stellate cells (HSCs), the primary collagen-producing cells in the liver, without affecting procollagen I expression.[5][6] This disruption is a key anti-fibrotic strategy. Furthermore, TNIK is involved in the activation of the Wnt signaling pathway, which is known to be aberrantly active in fibrotic diseases.[2] Inhibition of TNIK can attenuate this signaling, contributing to its anti-fibrotic effects.[2]
Quantitative Data: In Vitro and In Vivo Efficacy of TNIK Inhibitors
The following tables summarize the quantitative data for the TNIK inhibitor INS018_055, a potent and selective small molecule inhibitor of TNIK.[7]
Table 1: In Vitro Activity of INS018_055
| Assay | Cell Line/Target | IC50 | Reference |
| Kinase Activity | TNIK | 7.8 nM | [7] |
| COL1 Expression | LX-2 (Human Hepatic Stellate Cells) | 63 nM | [7] |
| α-SMA Expression | LX-2 (Human Hepatic Stellate Cells) | 123 nM | [7] |
| TGF-β-mediated α-SMA Expression | MRC-5 (Human Lung Fibroblasts) | 27 nM | [7] |
| TGF-β-mediated α-SMA Expression | Idiopathic Pulmonary Fibrosis Patient Fibroblasts | 50 nM | [7] |
Table 2: In Vivo Efficacy of INS018_055 in Fibrosis Models
| Fibrosis Model | Animal | Treatment and Dose | Key Findings | Reference |
| Bleomycin-Induced Lung Fibrosis | Mouse | 30 mg/kg, oral, b.i.d. | >50% reduction in fibrotic areas and significant improvement in lung function. | [7] |
| Carbon Tetrachloride (CCl4)-Induced Liver Fibrosis | Mouse | 3 and 10 mg/kg, oral, b.i.d. | Significant reduction in steatosis and fibrosis scores. Markedly lower levels of steatosis, inflammation, fibrosis, and hepatocyte ballooning at the highest dose. | [7] |
| Unilateral Ureteral Obstruction (UUO) Kidney Fibrosis | Mouse | Not specified | Effective in reducing fibrosis. | [7] |
| Skin Fibrosis | Mouse | Not specified | Effective in reducing fibrosis. | [7] |
Signaling Pathways
The following diagrams illustrate the key signaling pathways involved in fibrosis that are modulated by TNIK.
Experimental Protocols
Detailed methodologies for key in vivo and in vitro fibrosis models are provided below.
In Vivo Fibrosis Models
This model is widely used to study the pathogenesis of liver fibrosis and to evaluate the efficacy of anti-fibrotic agents.[8]
-
Animals: Male C57BL/6 or Balb/c mice, 8-10 weeks old.
-
Reagents:
-
Carbon tetrachloride (CCl4)
-
Olive oil or corn oil (vehicle)
-
-
Procedure:
-
Prepare a 10% (v/v) solution of CCl4 in olive oil.
-
Administer the CCl4 solution to mice via intraperitoneal (i.p.) injection at a dose of 1.0 mL/kg body weight.[9]
-
Injections are typically given twice or three times a week for a period of 4 to 12 weeks to induce progressive fibrosis.[5][9][10]
-
A control group should receive i.p. injections of the vehicle (olive oil) only.
-
This compound or other test compounds can be administered (e.g., by oral gavage or i.p. injection) concurrently with CCl4 treatment or after the establishment of fibrosis.
-
-
Endpoint Analysis:
-
Histopathology: Liver tissues are collected, fixed in 10% neutral buffered formalin, and embedded in paraffin. Sections are stained with Hematoxylin and Eosin (H&E) for general morphology and Masson's trichrome or Sirius Red for collagen deposition.[8]
-
Biochemical Analysis: Serum levels of alanine aminotransferase (ALT) and aspartate aminotransferase (AST) are measured as indicators of liver injury. Liver hydroxyproline content is quantified as a measure of collagen deposition.
-
Gene Expression: RNA is extracted from liver tissue to analyze the expression of pro-fibrotic genes such as Col1a1, Acta2 (α-SMA), and Timp1 by qRT-PCR.
-
This is a commonly used model for idiopathic pulmonary fibrosis (IPF).[11]
-
Animals: Male C57BL/6 mice, 8-12 weeks old.
-
Reagents:
-
Bleomycin sulfate
-
Sterile saline
-
-
Procedure:
-
Anesthetize the mouse using an appropriate anesthetic (e.g., isoflurane or ketamine/xylazine).
-
Induce pulmonary fibrosis by a single intratracheal (i.t.) instillation of bleomycin (1.5 - 3.0 U/kg) dissolved in sterile saline.[12] Alternatively, bleomycin can be administered via oropharyngeal aspiration or nebulization.[13]
-
A control group should receive an i.t. instillation of sterile saline.
-
This compound treatment can be initiated before, during, or after bleomycin administration.
-
-
Endpoint Analysis (typically at day 14 or 21):
-
Bronchoalveolar Lavage (BAL): Collect BAL fluid to analyze inflammatory cell infiltration (total and differential cell counts) and total protein concentration.[12]
-
Histopathology: Lungs are harvested, fixed, and sectioned for H&E and Masson's trichrome staining to assess inflammation and fibrosis. The severity of fibrosis can be quantified using the Ashcroft scoring system.[14]
-
Biochemical Analysis: Lung hydroxyproline content is measured to quantify collagen deposition.[14]
-
The UUO model is a well-established method for inducing rapid and progressive renal tubulointerstitial fibrosis.[4][15]
-
Animals: Male C57BL/6 mice, 8-10 weeks old.
-
Procedure:
-
Anesthetize the mouse.
-
Make a flank incision to expose the left kidney and ureter.[16]
-
Ligate the left ureter at two points using 4-0 silk suture.[17] The ureter may be severed between the ligatures.
-
The contralateral (right) kidney serves as an internal control. A sham-operated control group, where the ureter is mobilized but not ligated, should also be included.[16]
-
This compound treatment is typically administered daily, starting from the day of surgery.
-
-
Endpoint Analysis (typically at day 7 or 14):
-
Histopathology: Kidneys are harvested, fixed, and sectioned for H&E, Masson's trichrome, and Sirius Red staining to assess tubular injury, inflammation, and interstitial fibrosis.
-
Immunohistochemistry: Stain for markers of fibrosis such as α-SMA and Collagen I.[18]
-
Gene Expression: Analyze the expression of fibrotic markers (Tgfb1, Col1a1, Acta2) and inflammatory markers in kidney tissue by qRT-PCR.
-
In Vitro Fibrosis Models
Primary HSCs are essential for studying the cellular and molecular mechanisms of liver fibrosis in vitro.[6]
-
Materials:
-
Procedure:
-
Perfuse the mouse liver in situ with a series of enzymatic solutions (e.g., Pronase and Collagenase) to digest the liver tissue.[19]
-
Dissect the digested liver and create a cell suspension.
-
Isolate HSCs from the cell suspension using density gradient centrifugation (e.g., with Optiprep or Nycodenz).[6][19] Quiescent HSCs are collected from the low-density fraction.
-
Plate the isolated HSCs on plastic culture dishes. They will spontaneously activate and transdifferentiate into a myofibroblast-like phenotype over 5-7 days in culture.[19]
-
-
Application:
-
To study the effect of this compound on HSC activation, treat the cells with the compound at different stages of the activation process.
-
Assess markers of activation such as α-SMA expression, collagen production, and cell proliferation.
-
This model is used to study the contribution of alveolar epithelial cells to the fibroblast population in pulmonary fibrosis.[20]
-
Cell Line: A549 human lung adenocarcinoma cells (alveolar epithelial type II cell phenotype).
-
Reagents:
-
Recombinant human TGF-β1
-
RPMI-1640 medium with low serum (0.5-2% FBS) or serum-free medium
-
-
Procedure:
-
Plate A549 cells at a low to moderate confluency (30-60%).[21]
-
Once attached, serum-starve the cells for 12-24 hours.[21]
-
Treat the cells with TGF-β1 (typically 2-10 ng/mL) in low-serum or serum-free medium for 48-72 hours to induce EMT.[21][22]
-
Co-treat with this compound to assess its ability to inhibit TGF-β1-induced EMT.
-
-
Endpoint Analysis:
-
Morphology: Observe for a change from a cobblestone epithelial morphology to an elongated, spindle-shaped mesenchymal morphology using phase-contrast microscopy.[22]
-
Western Blot/Immunofluorescence: Analyze the loss of epithelial markers (e.g., E-cadherin) and the gain of mesenchymal markers (e.g., N-cadherin, Vimentin, α-SMA).[22][23]
-
Gene Expression: Use qRT-PCR to measure changes in the mRNA levels of EMT-related genes.
-
References
- 1. [PDF] Isolation and culture of hepatic stellate cells from mouse liver. | Semantic Scholar [semanticscholar.org]
- 2. From fibrosis and cancer to obesity, Alzheimer’s and aging: New paper reveals broad potential of TNIK as a therapeutic target | EurekAlert! [eurekalert.org]
- 3. TNIK | Insilico Medicine [insilico.com]
- 4. Pathogenesis and management of renal fibrosis induced by unilateral ureteral obstruction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The DEN and CCl4-Induced Mouse Model of Fibrosis and Inflammation-Associated Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Isolation and Culture of Primary Murine Hepatic Stellate Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Selective TNIK inhibitor ameliorates idiopathic pulmonary fibrosis | BioWorld [bioworld.com]
- 8. Mouse model of carbon tetrachloride induced liver fibrosis: Histopathological changes and expression of CD133 and epidermal growth factor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Establishment of a standardized mouse model of hepatic fibrosis for biomedical research | Biomedical Research and Therapy [bibliomed.org]
- 10. Carbon tetrachloride- (CCl4-) induced fibrosis mouse model [bio-protocol.org]
- 11. Mouse models of bleomycin-induced pulmonary fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. jcbr.journals.ekb.eg [jcbr.journals.ekb.eg]
- 13. 2.3. Bleomycin-Induced Mouse Pulmonary Fibrosis Model and Treatment [bio-protocol.org]
- 14. criver.com [criver.com]
- 15. Unilateral Ureteral Obstruction as a Model to Investigate Fibrosis-Attenuating Treatments - PMC [pmc.ncbi.nlm.nih.gov]
- 16. krcp-ksn.org [krcp-ksn.org]
- 17. pubcompare.ai [pubcompare.ai]
- 18. gubra.dk [gubra.dk]
- 19. Isolation and Culture of Murine Hepatic Stellate Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Transtorming Growth Factor β1 Induces Epithelial-to-Mesenchymal Transition of A549 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. Regulation of TGF-β1-Induced EMT by Autophagy-Dependent Energy Metabolism in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
Application of Tnik-IN-9 in Colorectal Cancer Cell Lines: A Detailed Guide
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of Tnik-IN-9, a potent inhibitor of Traf2- and Nck-interacting kinase (TNIK), in colorectal cancer (CRC) cell lines. This compound and its analogs, such as NCB-0846 and OBD9, have demonstrated significant anti-tumor activity by targeting the Wnt/β-catenin signaling pathway, a critical driver of colorectal carcinogenesis.[1][2][3] These compounds offer a promising therapeutic strategy for CRC by inhibiting cancer cell proliferation, inducing apoptosis, and reducing cancer stem cell properties.
Mechanism of Action: Inhibition of Wnt/β-catenin Signaling
TNIK is a serine/threonine kinase that plays a pivotal role in the canonical Wnt/β-catenin signaling pathway.[3] In the majority of colorectal cancers, mutations in genes such as Adenomatous Polyposis Coli (APC) lead to the aberrant accumulation of β-catenin in the cytoplasm.[3] This stabilized β-catenin translocates to the nucleus, where it complexes with T-cell factor/lymphoid enhancer-factor (TCF/LEF) transcription factors to activate the expression of target genes that drive cell proliferation and survival, including MYC, CCND1 (encoding Cyclin D1), and AXIN2.[3][4]
This compound and similar inhibitors act by binding to the ATP-binding pocket of TNIK, thereby inhibiting its kinase activity. This prevents the phosphorylation of TCF4, a key step for the full activation of the β-catenin/TCF4 transcriptional complex.[5] Consequently, the expression of Wnt target genes is downregulated, leading to the suppression of cancer cell growth and the induction of apoptosis.[1][2] Some TNIK inhibitors, like OBD9, have also been shown to promote the autophagic degradation of the TNIK protein.[1][2]
Data Presentation
The following tables summarize the quantitative data on the effects of TNIK inhibitors in various colorectal cancer cell lines.
Table 1: Inhibitory Concentration (IC50) of TNIK Inhibitors in Colorectal Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) | Assay | Reference |
| NCB-0846 | HCT116 | 0.28 | Cell Viability | [5] |
| NCB-0846 | DLD1 | 0.35 | Cell Viability | |
| OBD9 | HCT116 | ~1.0 | Cell Viability | [5] |
| OBD9 | DLD1 | ~1.0 | Cell Viability | [5] |
| OBD9 | SW620 | ~1.0 | Cell Viability | [1] |
Table 2: Effect of TNIK Inhibitors on Apoptosis and Gene Expression in Colorectal Cancer Cell Lines
| Compound | Cell Line | Parameter Measured | Result | Reference |
| OBD9 | HCT116 | Apoptosis (Annexin V positive cells) | Significant increase after 72h treatment | [1] |
| OBD9 | DLD1 | Apoptosis (Annexin V positive cells) | Significant increase after 72h treatment | [1] |
| NCB-0846 | HCT116 | Gene Expression (AXIN2, MYC) - qPCR | Dose-dependent decrease | [6] |
| OBD9 | HCT116 | Protein Expression (TNIK, c-Myc, TCF4) - Western Blot | Dose-dependent decrease | [1][5] |
| OBD9 | DLD1 | Protein Expression (TNIK, c-Myc, TCF4) - Western Blot | Dose-dependent decrease | [1] |
| OBD9 | SW620 | Protein Expression (TNIK) - Western Blot | Dose-dependent decrease | [1] |
Experimental Protocols
Herein are detailed protocols for key experiments to assess the efficacy of this compound in colorectal cancer cell lines.
Cell Viability Assay (MTS Assay)
This protocol is for determining the effect of this compound on the viability of colorectal cancer cell lines such as HCT116, DLD1, and SW620.
Materials:
-
Colorectal cancer cell lines (e.g., HCT116, DLD1, SW620)
-
Complete growth medium (e.g., McCoy's 5A for HCT116, RPMI-1640 for DLD1 and SW620) with 10% FBS and 1% penicillin/streptomycin
-
This compound (dissolved in DMSO to create a stock solution)
-
96-well plates
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay, Promega)
-
Microplate reader
Procedure:
-
Seed 5,000-10,000 cells per well in a 96-well plate and incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Prepare serial dilutions of this compound in complete growth medium. The final DMSO concentration should not exceed 0.1%.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions. Include wells with medium and DMSO as a vehicle control.
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
Add 20 µL of MTS reagent to each well.[7]
-
Measure the absorbance at 490 nm using a microplate reader.[7]
-
Calculate the percentage of cell viability relative to the vehicle control.
Apoptosis Assay (Annexin V/PI Staining and Flow Cytometry)
This protocol is for quantifying the induction of apoptosis by this compound in colorectal cancer cells.
Materials:
-
Colorectal cancer cell lines
-
Complete growth medium
-
This compound
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Seed 1 x 10^6 cells per well in a 6-well plate and incubate for 24 hours.
-
Treat the cells with the desired concentrations of this compound for 48-72 hours. Include a vehicle control.
-
Harvest the cells, including both adherent and floating cells, and wash them with cold PBS.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI.[8]
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.[9]
-
Annexin V-negative/PI-negative cells are viable.
-
Annexin V-positive/PI-negative cells are in early apoptosis.
-
Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
-
Western Blot Analysis
This protocol is for detecting changes in the protein levels of TNIK and Wnt signaling targets.
Materials:
-
Colorectal cancer cell lines
-
This compound
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-TNIK, anti-β-catenin, anti-c-Myc, anti-Cyclin D1, anti-GAPDH/β-actin)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
Procedure:
-
Treat cells with this compound for the desired time.
-
Lyse the cells in RIPA buffer and quantify the protein concentration using a BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C. (Recommended dilutions should be optimized, but a starting point is 1:1000).
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and visualize the protein bands using an ECL detection system.
Quantitative Real-Time PCR (qPCR)
This protocol is for measuring the mRNA expression levels of Wnt target genes.
Materials:
-
Colorectal cancer cell lines
-
This compound
-
RNA extraction kit (e.g., RNeasy Kit, Qiagen)
-
cDNA synthesis kit
-
SYBR Green qPCR Master Mix
-
qPCR instrument
-
Primers for target genes (AXIN2, MYC, CCND1) and a housekeeping gene (e.g., GAPDH, β-actin)
Primer Sequences (Human):
| Gene | Forward Primer (5'-3') | Reverse Primer (5'-3') | Reference |
| AXIN2 | CTGGCTCCAGAAGAT | TCTCCACAGAAAAAGTAGGTGACA | [10] |
| MYC | CCTGGTGCTCCATGAGGAGAC | CAGACTCTGACCTTTTGCCAGG | |
| CCND1 | TCTACACCGACAACTCCATCCG | TCTGGCATTTTGGAGAGGAAGTG | |
| GAPDH | GTCAGTGGTGGACCTGACCT | AGGGGTCTACATGGCAACTG |
Procedure:
-
Treat cells with this compound for the desired time.
-
Extract total RNA from the cells and synthesize cDNA.
-
Set up the qPCR reaction with SYBR Green Master Mix, cDNA, and primers.
-
Run the qPCR program on a real-time PCR system.
-
Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression, normalized to the housekeeping gene and the vehicle control.
Visualizations
The following diagrams illustrate the key signaling pathway and a general experimental workflow.
Caption: Wnt/β-catenin signaling pathway and the inhibitory action of this compound.
Caption: General experimental workflow for evaluating this compound in CRC cell lines.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Inhibition of Wnt Signaling in Colon Cancer Cells via an Oral Drug that Facilitates TNIK Degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Nuclear AXIN2 represses MYC gene expression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. TNIK inhibition abrogates colorectal cancer stemness - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. academic.oup.com [academic.oup.com]
- 8. Wnt signaling pathway diagram | The WNT Homepage [wnt.stanford.edu]
- 9. Wnt/β-Catenin Signaling | Cell Signaling Technology [cellsignal.com]
- 10. resources.amsbio.com [resources.amsbio.com]
Troubleshooting & Optimization
Tnik-IN-9 off-target effects in cell-based assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using Tnik-IN-9, a potent and selective inhibitor of TRAF2- and NCK-interacting kinase (TNIK). The information provided addresses potential off-target effects and other common issues encountered during cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a small molecule inhibitor that competitively binds to the ATP-binding site of TNIK, inhibiting its kinase activity.[1] TNIK is a serine-threonine kinase that plays a crucial role in various signaling pathways, most notably the canonical Wnt/β-catenin signaling pathway, by phosphorylating T-cell factor 4 (TCF4).[2][3] Inhibition of TNIK is expected to block the transcription of Wnt target genes.[2]
Q2: What are the known signaling pathways modulated by this compound through TNIK inhibition?
Through the inhibition of TNIK, this compound primarily affects the Wnt/β-catenin signaling pathway.[2] Additionally, TNIK is involved in the c-Jun N-terminal kinase (JNK) pathway, TGF-β signaling, and regulation of the actin cytoskeleton.[4][5] Therefore, treatment with this compound may lead to modulation of these pathways.
Q3: Are there any known off-target effects of this compound?
While this compound is designed to be a selective TNIK inhibitor, like many kinase inhibitors, it may exhibit some off-target activity, particularly at higher concentrations. Potential off-target kinases could include other members of the germinal center kinase (GCK) family or kinases with similar ATP-binding pockets. For instance, some TNIK inhibitors have shown activity against Mixed Lineage Kinase 1 (MLK1) and Cyclin-Dependent Kinase 9 (CDK9).[6] It is crucial to perform dose-response experiments and include appropriate controls to distinguish on-target from off-target effects.
Q4: I am observing unexpected phenotypic changes in my cells treated with this compound. What could be the cause?
Unexpected phenotypes could arise from either on-target effects in signaling pathways beyond your primary interest or from off-target activities of the compound. TNIK's role in multiple pathways, including JNK and cytoskeletal regulation, means its inhibition can have widespread cellular consequences.[4][5] Consider the possibility of off-target effects, especially if the phenotype is observed at high concentrations. We recommend performing a rescue experiment by expressing a drug-resistant TNIK mutant to confirm that the observed phenotype is due to TNIK inhibition.[7]
Q5: Why am I not seeing the expected inhibition of Wnt signaling in my cell line?
Several factors could contribute to a lack of efficacy:
-
Cell Line Specificity: The dependence of Wnt signaling on TNIK can vary between cell lines. Some cell lines may have mutations downstream of TNIK in the Wnt pathway, rendering them insensitive to TNIK inhibition.
-
Compound Concentration: Ensure you are using an appropriate concentration of this compound. We recommend performing a dose-response curve to determine the optimal concentration for your specific cell line and assay.
-
Assay Sensitivity: The readout used to measure Wnt signaling activity (e.g., TCF/LEF reporter assay, downstream target gene expression) may not be sensitive enough to detect the effects of the inhibitor.
-
Compound Stability: Ensure proper storage and handling of this compound to maintain its activity.
Troubleshooting Guides
Issue 1: High Cell Toxicity or Unexpected Cell Death
| Potential Cause | Troubleshooting Step |
| Off-target kinase inhibition | Lower the concentration of this compound. Perform a kinome scan to identify potential off-target kinases that might be inducing toxicity. |
| On-target toxicity in a sensitive cell line | Confirm that the toxicity is on-target by performing a TNIK knockdown via siRNA or shRNA to see if it phenocopies the inhibitor's effect. |
| Solvent toxicity | Ensure the final concentration of the solvent (e.g., DMSO) is not exceeding 0.1% in the cell culture medium. Run a vehicle-only control. |
| Compound precipitation | Visually inspect the media for any signs of precipitation. If observed, prepare a fresh stock of this compound and ensure it is fully dissolved. |
Issue 2: Inconsistent or Variable Results Between Experiments
| Potential Cause | Troubleshooting Step |
| Cell passage number | Use cells within a consistent and low passage number range, as cellular responses can change with prolonged culturing. |
| Cell density at the time of treatment | Standardize the cell seeding density for all experiments, as this can influence signaling pathways and drug response. |
| Variability in compound preparation | Prepare a large batch of this compound stock solution to be used across multiple experiments to minimize variability from weighing and dissolving small amounts of the compound. |
| Assay timing | Optimize and standardize the incubation time with this compound, as the kinetics of TNIK inhibition and downstream effects can be time-dependent. |
Quantitative Data Summary
The following table summarizes the hypothetical kinase selectivity profile of this compound, based on typical characteristics of potent TNIK inhibitors. This data is for illustrative purposes and should be confirmed experimentally.
| Kinase Target | IC50 (nM) | Selectivity (Fold vs TNIK) |
| TNIK | 5 | 1 |
| MLK1 | 150 | 30 |
| CDK9 | 450 | 90 |
| MINK1 | 800 | 160 |
| MAP4K4 | >1000 | >200 |
| ZAK | >1000 | >200 |
Experimental Protocols
Protocol 1: In Vitro Kinase Assay for this compound Potency
This protocol is a general guideline for determining the IC50 value of this compound against TNIK.
-
Reagents and Materials:
-
Recombinant active TNIK enzyme
-
Kinase Assay Buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA)
-
ATP
-
Myelin Basic Protein (MBP) as a substrate
-
This compound (serial dilutions)
-
ADP-Glo™ Kinase Assay kit or similar
-
384-well plates
-
-
Procedure:
-
Prepare serial dilutions of this compound in the Kinase Assay Buffer.
-
Add 1 µL of the this compound dilution or vehicle (DMSO) to the wells of a 384-well plate.
-
Add 2 µL of a solution containing the TNIK enzyme and MBP substrate.
-
Initiate the kinase reaction by adding 2 µL of ATP solution. The final ATP concentration should be close to the Km value for TNIK.
-
Incubate the plate at 30°C for 60 minutes.
-
Stop the reaction and detect the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.
-
Measure luminescence using a plate reader.
-
Calculate the IC50 value by fitting the data to a four-parameter logistic curve.
-
Visualizations
Caption: Simplified diagram of the canonical Wnt signaling pathway highlighting the role of TNIK and the inhibitory action of this compound.
Caption: A logical workflow for troubleshooting and identifying potential off-target effects of this compound in cell-based assays.
References
- 1. TNIK (inhibitors, antagonists, agonists)-ProbeChem.com [probechem.com]
- 2. mdpi.com [mdpi.com]
- 3. oncotarget.com [oncotarget.com]
- 4. law.berkeley.edu [law.berkeley.edu]
- 5. Enormous influence of TNIK knockdown on intracellular signals and cell survival - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Identification of a TNIK-CDK9 Axis as a Targetable Strategy for Platinum-Resistant Ovarian Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. TNIK is a therapeutic target in Lung Squamous Cell Carcinoma and regulates FAK activation through Merlin - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Tnik-IN-9 Concentration for Kinase Inhibition
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing the use of Tnik-IN-9, a potent inhibitor of Traf2- and NCK-interacting kinase (TNIK).
Troubleshooting Guide
This guide addresses specific issues that may be encountered during experiments involving this compound.
1. Issue: No inhibition of the target kinase is observed.
-
Question: What should I do if I don't see any inhibition of my target kinase after treating with this compound?
-
Answer:
-
Verify Inhibitor Concentration and Preparation: Ensure that this compound was dissolved in the appropriate solvent (e.g., DMSO) and that the final concentration in the assay is correct. Serial dilutions should be prepared fresh for each experiment.
-
Confirm Kinase Activity: Before testing the inhibitor, confirm that the kinase is active in your assay system. Run a positive control without the inhibitor to establish a baseline of kinase activity.
-
Check Assay Conditions: Optimal kinase activity is dependent on factors such as ATP concentration, substrate concentration, temperature, and incubation time. Ensure these parameters are optimized for your specific kinase. The concentration of ATP relative to the inhibitor is particularly critical for competitive inhibitors.
-
Assess Inhibitor Integrity: Verify the stability and purity of your this compound stock. Improper storage can lead to degradation.
-
Consider Off-Target Effects: While this compound is a potent TNIK inhibitor, its effect on other kinases may vary. Confirm that your target kinase is indeed sensitive to this compound by referring to selectivity data, if available.
-
2. Issue: High variability in results between replicate experiments.
-
Question: How can I reduce the variability in my kinase inhibition assay results?
-
Answer:
-
Standardize Protocols: Ensure all experimental steps, including reagent preparation, incubation times, and measurement procedures, are performed consistently across all replicates.
-
Precise Pipetting: Use calibrated pipettes and proper pipetting techniques to minimize errors in dispensing small volumes of inhibitor, kinase, substrate, and ATP.
-
Homogeneous Solutions: Ensure all solutions, especially the inhibitor dilutions, are thoroughly mixed before being added to the assay.
-
Control for Edge Effects: In plate-based assays, "edge effects" can cause variability. To mitigate this, avoid using the outer wells of the plate for critical samples or fill them with a buffer solution.
-
Sufficient Replicates: Increase the number of technical and biological replicates to improve the statistical power of your results.
-
3. Issue: Determining the optimal inhibitor concentration.
-
Question: How do I determine the optimal concentration range of this compound for my experiment?
-
Answer:
-
Perform a Dose-Response Curve: To determine the half-maximal inhibitory concentration (IC50), test a wide range of this compound concentrations. A typical starting point would be a 10-point serial dilution, for example, from 1 nM to 10 µM.
-
Consult IC50 Data: Refer to published IC50 values for this compound or similar TNIK inhibitors to guide your concentration range selection.[1][2][3]
-
Consider Cellular Assays: For cell-based experiments, the optimal concentration may be higher than the biochemical IC50 due to factors like cell permeability and stability. It is recommended to perform a cell viability or cytotoxicity assay in parallel to ensure the chosen concentrations are not causing general toxicity.
-
Frequently Asked Questions (FAQs)
1. What is the mechanism of action of this compound?
This compound is a potent and selective inhibitor of TNIK, a serine/threonine kinase.[1] TNIK is a key component of the Wnt signaling pathway, which is crucial for cell proliferation, differentiation, and growth.[4] By inhibiting the kinase activity of TNIK, this compound can block the phosphorylation of downstream targets, such as T-cell factor 4 (TCF4), leading to the suppression of Wnt-dependent gene transcription and inhibiting cancer cell growth.[4][5]
2. What are the primary target kinases of this compound?
The primary target of this compound is Traf2- and NCK-interacting kinase (TNIK).[1] While designed to be selective, it is good practice to assess its activity against a panel of related kinases to understand its selectivity profile, as some kinase inhibitors can have off-target effects. For example, the related inhibitor KY-05009 also showed inhibitory activity against MLK1.[6]
3. What is the recommended starting concentration for this compound in an in vitro kinase assay?
Based on reported IC50 values for potent TNIK inhibitors, a good starting point for a dose-response experiment would be to test a concentration range that brackets the expected IC50. For this compound, which has a reported IC50 of 1.27 nM for NIK, a range from 0.1 nM to 1 µM would be appropriate.[1] For other TNIK inhibitors like KY-05009 and NCB-0846, IC50 values are in the low nanomolar range (9 nM and 21 nM, respectively).[3][6]
4. How should I prepare and store this compound?
It is recommended to dissolve this compound in a suitable organic solvent like dimethyl sulfoxide (DMSO) to create a high-concentration stock solution. This stock solution should be stored at -20°C or -80°C to maintain stability. For experimental use, create fresh dilutions in the appropriate assay buffer. Avoid repeated freeze-thaw cycles of the stock solution.
Quantitative Data
The following table summarizes the inhibitory activity of various TNIK inhibitors against their target kinases.
| Inhibitor | Target Kinase | IC50 / Ki | Reference |
| This compound | NIK | 1.27 nM (IC50) | [1] |
| KY-05009 | TNIK | 9 nM (IC50) | [6] |
| KY-05009 | MLK1 | 18 nM (IC50) | [6] |
| KY-05009 | TNIK | 100 nM (Ki) | [6] |
| NCB-0846 | TNIK | 21 nM (IC50) | [3] |
| PD407824 | TNIK | 0.7 nM (IC50) | [3] |
| Compound 3 | TNIK | 6 nM (IC50) | [3] |
Experimental Protocols
Detailed Methodology for an In Vitro Kinase Assay to Determine IC50 of this compound
This protocol outlines a general procedure for determining the IC50 value of this compound against a target kinase using a luminescence-based assay like the ADP-Glo™ Kinase Assay.
Materials:
-
Purified recombinant target kinase
-
This compound
-
Kinase substrate (peptide or protein)
-
ATP
-
Kinase assay buffer (e.g., 40mM Tris-HCl, pH 7.5, 20mM MgCl2, 0.1 mg/mL BSA)
-
DMSO
-
ADP-Glo™ Kinase Assay Kit (or similar)
-
White, opaque 96-well or 384-well plates
-
Multichannel pipette or liquid handler
-
Plate reader capable of measuring luminescence
Procedure:
-
Prepare this compound Dilutions:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions of the this compound stock solution in assay buffer to create a range of concentrations for the dose-response curve (e.g., 10-point, 3-fold dilutions starting from 10 µM). Include a DMSO-only control (vehicle control).
-
-
Prepare Kinase Reaction Mix:
-
Prepare a master mix containing the kinase and substrate in the kinase assay buffer. The optimal concentrations of kinase and substrate should be determined empirically beforehand.
-
-
Set Up the Kinase Reaction:
-
Add a small volume (e.g., 2.5 µL) of each this compound dilution or vehicle control to the wells of the assay plate.
-
Add the kinase reaction mix (e.g., 5 µL) to each well to initiate the reaction.
-
Add ATP solution (e.g., 2.5 µL) to each well to start the kinase reaction. The final ATP concentration should be at or near its Km for the kinase.
-
-
Incubation:
-
Incubate the plate at the optimal temperature (e.g., room temperature or 30°C) for the predetermined optimal time (e.g., 60 minutes).
-
-
Terminate the Reaction and Detect Signal:
-
Following the manufacturer's instructions for the ADP-Glo™ assay, add the ADP-Glo™ Reagent to deplete the remaining ATP.
-
Incubate as recommended (e.g., 40 minutes at room temperature).
-
Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate as recommended (e.g., 30 minutes at room temperature).
-
-
Measure Luminescence:
-
Read the luminescence on a plate reader.
-
-
Data Analysis:
-
Subtract the background luminescence (no kinase control) from all wells.
-
Normalize the data by setting the vehicle control (DMSO) as 100% activity and a no-kinase control as 0% activity.
-
Plot the normalized kinase activity against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve using a suitable software (e.g., GraphPad Prism) to determine the IC50 value.
-
Visualizations
Caption: this compound inhibits the Wnt signaling pathway by targeting TNIK.
Caption: Workflow for determining the IC50 of this compound.
Caption: Troubleshooting decision tree for lack of kinase inhibition.
References
- 1. TNIK-IN-9_TargetMol [targetmol.com]
- 2. TNIK is a therapeutic target in Lung Squamous Cell Carcinoma and regulates FAK activation through Merlin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. What are TNIK inhibitors and how do they work? [synapse.patsnap.com]
- 5. Synergistic inhibition effect of TNIK inhibitor KY-05009 and receptor tyrosine kinase inhibitor dovitinib on IL-6-induced proliferation and Wnt signaling pathway in human multiple myeloma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Novel Aminothiazole KY-05009 with Potential to Inhibit Traf2- and Nck-Interacting Kinase (TNIK) Attenuates TGF-β1-Mediated Epithelial-to-Mesenchymal Transition in Human Lung Adenocarcinoma A549 Cells - PMC [pmc.ncbi.nlm.nih.gov]
Tnik-IN-9 cytotoxicity assessment and mitigation
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for TNIK inhibitors like Tnik-IN-9?
A1: TNIK inhibitors primarily function by targeting the TRAF2- and NCK-interacting kinase (TNIK), a serine/threonine kinase.[1][2] TNIK is a crucial component of the Wnt/β-catenin signaling pathway, which is often dysregulated in various cancers.[1][2] By inhibiting TNIK, these compounds prevent the phosphorylation of downstream targets like TCF4, a transcription factor.[1][3] This disruption of the Wnt signaling cascade ultimately leads to decreased proliferation and survival of cancer cells.[1] TNIK also plays a role in other cellular processes, including cytoskeletal organization and the JNK pathway, which may also be affected by its inhibition.[4][5][6]
Q2: I am observing higher-than-expected cytotoxicity in my non-cancerous control cell line. What could be the cause?
A2: While TNIK inhibitors are designed to target cancer cells with aberrant Wnt signaling, off-target effects and cytotoxicity in normal cells can occur. Some TNIK inhibitors have shown cytotoxicity in normal cells, such as peripheral blood mononuclear cells (PBMCs).[5][7]
Potential causes for unexpected cytotoxicity include:
-
High Compound Concentration: The concentration of this compound you are using may be too high for your specific control cell line. It is crucial to perform a dose-response curve to determine the optimal concentration.
-
Cell Line Sensitivity: Different cell lines exhibit varying sensitivities to cytotoxic agents. Your control cell line may have a higher baseline expression of TNIK or rely on pathways that are inadvertently affected by the inhibitor.
-
Off-Target Effects: this compound may be inhibiting other kinases besides TNIK, leading to toxicity. Most kinase inhibitors have a degree of polypharmacology.[8]
-
Solvent Toxicity: Ensure that the final concentration of the solvent (e.g., DMSO) in your culture medium is non-toxic to your cells.
Q3: My results show a decrease in cell viability, but I am not sure if it is due to apoptosis or necrosis. How can I differentiate between the two?
A3: Distinguishing between apoptosis and necrosis is essential for understanding the mechanism of this compound-induced cell death. Several assays can be employed:
-
Annexin V/Propidium Iodide (PI) Staining: This is a common flow cytometry-based method. Annexin V binds to phosphatidylserine, which is exposed on the outer leaflet of the cell membrane during early apoptosis. PI is a fluorescent nucleic acid stain that can only enter cells with compromised membranes, a hallmark of late apoptosis and necrosis.
-
Caspase Activity Assays: Apoptosis is often mediated by a cascade of enzymes called caspases. Assays that measure the activity of key executioner caspases, like caspase-3 and caspase-7, can confirm apoptosis. Some TNIK inhibitors have been shown to induce caspase-dependent apoptosis.[2]
-
LDH Release Assay: Lactate dehydrogenase (LDH) is a cytosolic enzyme that is released into the culture medium upon cell lysis (necrosis). Measuring LDH activity in the supernatant can quantify the extent of necrosis.
-
Morphological Analysis: Observing cell morphology using microscopy can provide clues. Apoptotic cells typically exhibit membrane blebbing, cell shrinkage, and formation of apoptotic bodies. Necrotic cells often swell and lyse.
Q4: Can this compound be used in combination with other therapies?
A4: Yes, preclinical studies have shown that TNIK inhibitors can have additive or synergistic effects when combined with other cancer treatments. For instance, the TNIK inhibitor NCB-0846 has been shown to potentiate the cytotoxicity of ionizing radiation in lung squamous cell carcinoma cells.[4][9] Combining TNIK inhibitors with other chemotherapeutic agents or targeted therapies could be a promising strategy to overcome drug resistance and enhance therapeutic efficacy.[1][10]
Troubleshooting Guides
Problem 1: Inconsistent IC50 values for this compound across experiments.
| Possible Cause | Troubleshooting Steps |
| Cell Passage Number | Ensure you are using cells within a consistent and low passage number range. High passage numbers can lead to genetic drift and altered drug sensitivity. |
| Cell Seeding Density | Optimize and maintain a consistent cell seeding density for all experiments. Over-confluent or sparse cultures can affect proliferation rates and drug responses. |
| Compound Stability | Prepare fresh stock solutions of this compound regularly. Store the compound under the recommended conditions (e.g., -20°C or -80°C, protected from light) to prevent degradation. |
| Assay Incubation Time | The duration of drug exposure can significantly impact the IC50 value. Standardize the incubation time for your cytotoxicity assay across all experiments. |
| Reagent Variability | Use the same lot of reagents (e.g., culture media, serum, assay kits) whenever possible to minimize variability. |
Problem 2: this compound is not showing the expected inhibitory effect on the Wnt signaling pathway.
| Possible Cause | Troubleshooting Steps |
| Sub-optimal Compound Concentration | Perform a dose-response experiment to ensure you are using a concentration of this compound that is sufficient to inhibit TNIK kinase activity. |
| Incorrect Timing of Analysis | The effect of this compound on Wnt signaling may be time-dependent. Perform a time-course experiment to determine the optimal time point for observing pathway inhibition. |
| Wnt Pathway Activation Status | Confirm that the Wnt pathway is endogenously active in your cell line or has been appropriately stimulated (e.g., with a Wnt ligand or by inhibiting GSK3β). |
| Ineffective Readout | Use a reliable and sensitive method to measure Wnt pathway activity, such as a TOP/FOP Flash reporter assay or by measuring the expression of known Wnt target genes (e.g., AXIN2, MYC) via qRT-PCR or Western blot. |
| Cell Line Resistance | Your cell line may have mutations downstream of TNIK in the Wnt pathway, rendering it resistant to the effects of this compound. |
Data Presentation
Table 1: Cytotoxicity Profile of Various TNIK Inhibitors
| Inhibitor | Cell Line | Assay | IC50 / CC50 | Reference |
| Osimertinib | MRC-5 (human lung fibroblast) | Not Specified | CC50 = 4366.01 nM | [10] |
| INS018-055 | LX-2 (human hepatic stellate) | Not Specified | CC50 = 748.08 µM | [11] |
| INS018-055 | MRC-5 (human lung fibroblast) | Not Specified | IC50 = 27 nM (anti-fibrotic) | [11] |
| INS018-055 | A549 (human lung carcinoma) | Cell Viability | No substantial cytotoxicity observed | [12] |
| INS018-055 | HK-2 (human kidney) | Cell Viability | No substantial cytotoxicity observed | [12] |
| KY-05009 | RPMI8226 (human multiple myeloma) | Cell Viability | Showed significant cytotoxicity | [5][7] |
| Dovitinib | RPMI8226 (human multiple myeloma) | Cell Viability | Showed significant cytotoxicity | [5][7] |
| KY-05009 | A549 (human lung carcinoma) | Cell Viability | No significant cytotoxicity up to 10 µM | [3] |
Table 2: Kinase Inhibitory Activity of Various TNIK Inhibitors
| Inhibitor | Target Kinase | Assay | IC50 / Ki | Reference |
| Osimertinib | TNIK | ADP-Glo | IC50 = 151.90 nM | [10] |
| INS018-055 | TNIK | Not Specified | IC50 = 7.8 nM | [11] |
| Dovitinib | TNIK | ATP Competition | Ki = 13 nM | [2] |
| KY-05009 | TNIK | ATP Competition | Ki = 100 nM | [3] |
| KY-05009 | TNIK | Kinase Assay | IC50 = 9 nM | [3] |
| INS018-055 | TNIK | Dose-dependent study | IC50 = 31 nM | [12] |
Experimental Protocols
Protocol 1: MTT Assay for Cell Viability
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound (and a vehicle control) for the desired incubation period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Following incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting a dose-response curve.
Protocol 2: Western Blot for Wnt Pathway Inhibition
-
Cell Lysis: After treating cells with this compound for the optimized time, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Load equal amounts of protein onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against β-catenin, TCF4, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities to determine the relative changes in protein expression.
Mandatory Visualizations
Caption: Simplified Wnt/β-catenin signaling pathway and the inhibitory action of this compound.
Caption: General experimental workflow for assessing the cytotoxicity of this compound.
Caption: Troubleshooting decision tree for unexpected cytotoxicity in control cell lines.
References
- 1. What are TNIK inhibitors and how do they work? [synapse.patsnap.com]
- 2. Traf2- and Nck-interacting kinase (TNIK) is involved in the anti-cancer mechanism of dovitinib in human multiple myeloma IM-9 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Novel Aminothiazole KY-05009 with Potential to Inhibit Traf2- and Nck-Interacting Kinase (TNIK) Attenuates TGF-β1-Mediated Epithelial-to-Mesenchymal Transition in Human Lung Adenocarcinoma A549 Cells | PLOS One [journals.plos.org]
- 4. aacrjournals.org [aacrjournals.org]
- 5. oncotarget.com [oncotarget.com]
- 6. TNIK Inhibition Has Dual Synergistic Effects on Tumor and Associated Immune Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synergistic inhibition effect of TNIK inhibitor KY-05009 and receptor tyrosine kinase inhibitor dovitinib on IL-6-induced proliferation and Wnt signaling pathway in human multiple myeloma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Adverse effects of tyrosine kinase inhibitors in cancer therapy: pathophysiology, mechanisms and clinical management - PMC [pmc.ncbi.nlm.nih.gov]
- 9. TNIK inhibition sensitizes TNIK-overexpressing lung squamous cell carcinoma to radiotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Selective TNIK inhibitor ameliorates idiopathic pulmonary fibrosis | BioWorld [bioworld.com]
- 12. A small-molecule TNIK inhibitor targets fibrosis in preclinical and clinical models - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Tnik-IN-9 In Vivo Bioavailability
Welcome to the technical support center for Tnik-IN-9. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the enhancement of this compound's bioavailability in in vivo experiments.
Troubleshooting Guide
This guide addresses common issues encountered when working with this compound in vivo and offers potential solutions.
Issue 1: Low or Variable Efficacy in Animal Models Despite Proven In Vitro Potency
-
Potential Cause: Poor oral bioavailability of this compound, leading to sub-therapeutic plasma concentrations. Like many small molecule kinase inhibitors, this compound may exhibit low aqueous solubility and/or poor membrane permeability.
-
Troubleshooting Steps:
-
Physicochemical Characterization: The first critical step is to determine the fundamental physicochemical properties of your specific batch of this compound. This data will inform the selection of an appropriate formulation strategy. Key parameters to measure include:
-
Aqueous solubility at different pH values (e.g., pH 2.0, 6.8, and 7.4) to simulate the gastrointestinal tract.
-
LogP/LogD to understand its lipophilicity.
-
Permeability assessment using in vitro models like Caco-2 or PAMPA assays.
-
-
Formulation Development: Based on the physicochemical properties, consider the following formulation strategies to improve solubility and dissolution rate.[1][2][3][4][5]
-
Co-solvent Systems: For initial in vivo screening, dissolving this compound in a mixture of solvents can be a rapid approach. Common co-solvents include DMSO, PEG300, and Tween 80.[6]
-
Lipid-Based Formulations: If this compound is lipophilic, lipid-based formulations like Self-Emulsifying Drug Delivery Systems (SEDDS) can significantly enhance oral absorption. These formulations form fine emulsions in the gut, increasing the surface area for absorption.[1][2][3][4][5]
-
Amorphous Solid Dispersions: Creating a solid dispersion of this compound in a polymer matrix can improve its dissolution rate by preventing crystallization.
-
Particle Size Reduction: Techniques like micronization or nanosizing increase the surface area of the drug, leading to faster dissolution.
-
-
Issue 2: High Inter-Individual Variability in Efficacy Studies
-
Potential Cause: Inconsistent absorption of this compound due to its physicochemical properties and physiological variations in the animals.
-
Troubleshooting Steps:
-
Fasting/Fed State: Standardize the feeding schedule of the animals. The presence of food can significantly impact the absorption of poorly soluble drugs.
-
Robust Formulation: Employ a formulation strategy that is less susceptible to gastrointestinal variations. Lipid-based formulations can often mitigate food effects.
-
Dose Proportionality Study: Conduct a study to determine if the exposure of this compound increases proportionally with the dose. Non-linearity may suggest saturation of absorption.
-
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for formulating this compound for oral administration in mice?
A1: Without specific solubility data for this compound, a common starting point for many poorly soluble kinase inhibitors is a vehicle consisting of a mixture of DMSO, PEG300, Tween 80, and saline or water.[6] A typical ratio could be 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline. However, it is crucial to first assess the solubility of this compound in this vehicle to ensure complete dissolution and stability.
Q2: How can I assess the oral bioavailability of my this compound formulation?
A2: A pharmacokinetic (PK) study is the standard method. This involves administering this compound to a cohort of animals both intravenously (IV) and via the desired oral route (e.g., oral gavage). Blood samples are collected at various time points, and the plasma concentrations of this compound are measured. The absolute oral bioavailability (F%) is calculated by comparing the Area Under the Curve (AUC) from the oral route to the AUC from the IV route, corrected for the dose.
Q3: Are there any known metabolites of TNIK inhibitors that I should be aware of?
A3: While specific metabolic pathways for this compound are not publicly available, TNIK inhibitors, like other small molecules, are likely metabolized by cytochrome P450 (CYP) enzymes in the liver. In vitro metabolic stability assays using liver microsomes can provide an initial assessment of its metabolic clearance. Understanding the metabolic profile is crucial as extensive first-pass metabolism can be a significant contributor to low oral bioavailability.[2]
Q4: Can I administer this compound via intraperitoneal (IP) injection to bypass absorption issues?
A4: Yes, IP administration is a common strategy in preclinical studies to ensure systemic exposure when oral bioavailability is a concern. However, it's important to note that IP administration does not fully replicate the clinical route of administration (typically oral) and may lead to different pharmacokinetic profiles.
Quantitative Data Summary
The following table summarizes the pharmacokinetic parameters of a different orally bioavailable TNIK inhibitor, INS018-055, in preclinical species. This data is provided as a reference to illustrate the type of parameters that should be determined for this compound.
| Parameter | Mouse | Dog |
| Oral Dose | 30 mg/kg | 10 mg/kg |
| Cmax (ng/mL) | 1010 | 536 |
| Tmax (h) | 0.25 | 0.708 |
| Oral Bioavailability (F%) | 44% | 22% |
| Data for INS018-055, a different TNIK inhibitor.[7] |
Experimental Protocols
Protocol 1: Basic Formulation for Oral Gavage in Mice
-
Objective: To prepare a simple solution of this compound for oral administration in mice.
-
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween 80 (Polysorbate 80)
-
Sterile saline (0.9% NaCl)
-
-
Procedure:
-
Weigh the required amount of this compound.
-
Dissolve the this compound in DMSO to create a stock solution. Gentle warming and vortexing may be required.
-
In a separate tube, add the required volume of PEG300.
-
Slowly add the this compound/DMSO stock solution to the PEG300 while vortexing.
-
Add Tween 80 to the mixture and vortex until a clear solution is formed.
-
Finally, add the sterile saline to the desired final volume and vortex thoroughly.
-
Visually inspect the solution for any precipitation before administration.
-
Protocol 2: In Vivo Oral Bioavailability Study in Rats
-
Objective: To determine the absolute oral bioavailability of a this compound formulation.
-
Materials:
-
This compound formulation
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This compound solution for IV injection (typically in a buffered aqueous solution with a co-solvent)
-
Male Sprague-Dawley rats with jugular vein cannulas
-
Blood collection tubes (e.g., with K2EDTA)
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Analytical method for quantifying this compound in plasma (e.g., LC-MS/MS)
-
-
Procedure:
-
Group 1 (Oral Administration):
-
Fast rats overnight.
-
Administer the this compound formulation via oral gavage at the desired dose.
-
Collect blood samples from the jugular vein cannula at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose).
-
-
Group 2 (Intravenous Administration):
-
Administer the this compound IV solution via the jugular vein cannula at a lower dose (e.g., 1-2 mg/kg).
-
Collect blood samples at the same time points as the oral group.
-
-
Sample Processing:
-
Centrifuge blood samples to separate plasma.
-
Store plasma samples at -80°C until analysis.
-
-
Analysis:
-
Quantify the concentration of this compound in each plasma sample using a validated analytical method.
-
Calculate pharmacokinetic parameters (AUC, Cmax, Tmax) for both routes of administration.
-
Calculate absolute oral bioavailability (F%) using the formula: F% = (AUCoral / AUCiv) * (Doseiv / Doseoral) * 100.
-
-
Visualizations
Caption: TNIK's role in the Wnt signaling pathway and its inhibition by this compound.
Caption: Workflow for improving and evaluating this compound bioavailability.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Enhancing the Oral Absorption of Kinase Inhibitors Using Lipophilic Salts and Lipid-Based Formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. research.monash.edu [research.monash.edu]
- 4. Enhancing the Oral Absorption of Kinase Inhibitors Using Lipophilic Salts and Lipid-Based Formulations. | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Selective TNIK inhibitor ameliorates idiopathic pulmonary fibrosis | BioWorld [bioworld.com]
Technical Support Center: Overcoming Tnik-IN-9 Resistance in Cancer Cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges encountered during experiments with Tnik-IN-9, a potent inhibitor of TRAF2- and NCK-interacting kinase (TNIK).
Troubleshooting Guides
This section offers solutions to common issues observed during in vitro and in vivo studies involving this compound.
Issue 1: Diminished or Loss of this compound Efficacy in Cancer Cell Lines Over Time
| Possible Cause | Troubleshooting/Validation Steps | Recommended Action |
| 1. Acquired On-Target Resistance: Gatekeeper Mutations in TNIK | - Sequence the kinase domain of TNIK in resistant cells to identify potential mutations. - Perform a cell-free kinase assay with recombinant mutant TNIK to assess the binding affinity of this compound. | - If a mutation is confirmed, consider using a next-generation TNIK inhibitor with a different binding mode. - Explore combination therapies that target downstream effectors of the Wnt/β-catenin pathway. |
| 2. Activation of Bypass Signaling Pathways | - Perform phosphoproteomic or antibody array analysis to identify upregulated receptor tyrosine kinases (RTKs) or other signaling molecules (e.g., EGFR, MET, AXL). - Use specific inhibitors for the identified activated pathways in combination with this compound to assess for synergistic effects. | - Implement a combination therapy strategy targeting the identified bypass pathway.[1][2][3] - For example, combine this compound with an EGFR inhibitor if EGFR signaling is upregulated.[3] |
| 3. Increased Drug Efflux | - Use a fluorescent substrate of common ABC transporters (e.g., Rhodamine 123 for P-glycoprotein) to measure efflux activity in resistant versus sensitive cells. - Treat resistant cells with known ABC transporter inhibitors (e.g., verapamil) in combination with this compound to see if sensitivity is restored. | - Consider co-administration of an ABC transporter inhibitor in your experimental model. |
| 4. Upregulation of TNIK Expression | - Perform quantitative PCR (qPCR) and Western blotting to compare TNIK mRNA and protein levels between sensitive and resistant cells. | - If TNIK is overexpressed, a higher concentration of this compound may be required. - Explore therapeutic agents that induce TNIK degradation, such as the mebendazole derivative OBD9, which promotes autophagic degradation of TNIK.[4] |
Issue 2: Inconsistent Anti-Tumor Effects of this compound in Xenograft Models
| Possible Cause | Troubleshooting/Validation Steps | Recommended Action |
| 1. Poor Bioavailability or Rapid Metabolism | - Perform pharmacokinetic analysis to determine the concentration and half-life of this compound in plasma and tumor tissue. | - Optimize the dosing regimen (e.g., increase frequency or dose). - Consider alternative formulations or routes of administration. |
| 2. Tumor Heterogeneity | - Perform single-cell RNA sequencing or immunohistochemistry on tumor samples to identify pre-existing resistant clones. | - Consider combination therapies from the outset to target multiple subclones. |
| 3. Activation of Pro-Survival Signaling in the Tumor Microenvironment | - Analyze the expression of growth factors (e.g., HGF, EGF) in the tumor microenvironment. | - Combine this compound with inhibitors of the corresponding receptors (e.g., c-MET inhibitors, EGFR inhibitors).[3] |
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a small molecule inhibitor that targets the ATP-binding site of TNIK, a serine/threonine kinase.[5][6] By inhibiting TNIK's kinase activity, this compound prevents the phosphorylation of T-cell factor 4 (TCF4), a key step in the activation of the canonical Wnt/β-catenin signaling pathway.[6][7] This leads to the suppression of Wnt target gene expression and subsequent inhibition of cancer cell proliferation and survival.
Q2: What are the known off-target effects of TNIK inhibitors like NCB-0846 that could be relevant for this compound?
A2: While designed to be specific for TNIK, some inhibitors like NCB-0846 have been shown to inhibit other kinases at higher concentrations, including FLT3, JAK3, PDGFRα, TRKA, and CDK2/CycA2.[5] These off-target effects could contribute to the observed phenotype and should be considered when interpreting experimental results.
Q3: We have observed that our this compound-resistant cells show increased expression of MET. What is the rationale for combining a MET inhibitor with this compound?
A3: Increased MET expression and activation is a known bypass mechanism for resistance to targeted therapies.[1][3] MET activation can reactivate downstream signaling pathways like PI3K/AKT and MEK/ERK, rendering the cells independent of the primary target (in this case, TNIK).[1][3][8] By co-inhibiting both TNIK and MET, you can simultaneously block the primary oncogenic pathway and the escape route, leading to a more potent and durable anti-cancer effect.
Q4: Can this compound be combined with chemotherapy or radiotherapy?
A4: Studies with the TNIK inhibitor NCB-0846 have shown that its combination with cisplatin or etoposide is at best additive.[9][10] However, pre-treating lung squamous cell carcinoma cells with NCB-0846 significantly enhanced the efficacy of ionizing radiation by impairing the DNA damage response.[9][10] This suggests that combining this compound with radiotherapy could be a promising strategy, particularly in TNIK-overexpressing tumors.
Quantitative Data Summary
Table 1: Inhibitory Activity of the TNIK Inhibitor NCB-0846
| Target Kinase | IC50 (nM) |
| TNIK | 21 |
| FLT3 | >1000 |
| JAK3 | >1000 |
| PDGFRα | 280 |
| TRKA | 430 |
| CDK2/CycA2 | 790 |
| HGK | 120 |
| Data is for the TNIK inhibitor NCB-0846 and is provided as a reference for the potential activity profile of a TNIK inhibitor.[5] |
Table 2: Effect of NCB-0846 on Wnt Target Gene Expression in HCT116 Xenografts
| Gene | Fold Change vs. Control |
| AXIN2 | ~0.4 |
| MYC | ~0.6 |
| CCND1 | ~0.7 |
| Data represents the approximate reduction in gene expression following administration of NCB-0846.[5] |
Experimental Protocols
Protocol 1: Generation of this compound Resistant Cell Lines
-
Cell Culture: Culture the desired cancer cell line in standard growth medium.
-
Initial Treatment: Treat the cells with this compound at a concentration equivalent to the IC20 (the concentration that inhibits 20% of cell growth).
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Dose Escalation: Once the cells have resumed normal proliferation, gradually increase the concentration of this compound in a stepwise manner. Allow the cells to acclimate and recover at each new concentration.
-
Selection of Resistant Clones: Continue this process until the cells can proliferate in the presence of a this compound concentration that is at least 5-10 times higher than the initial IC50 of the parental cell line.
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Characterization: Characterize the resistant cell line by confirming its IC50 for this compound and comparing it to the parental line. Perform molecular analyses (e.g., TNIK sequencing, pathway analysis) to identify the mechanism of resistance.
Protocol 2: Analysis of Bypass Signaling Pathway Activation by Western Blotting
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Cell Lysis: Lyse both parental (sensitive) and this compound-resistant cells to extract total protein.
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Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
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SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis and transfer the proteins to a PVDF membrane.
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Antibody Incubation: Block the membrane and then incubate with primary antibodies against key phosphorylated (activated) and total proteins in potential bypass pathways (e.g., p-EGFR, EGFR, p-MET, MET, p-AKT, AKT, p-ERK, ERK).
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Detection: Use a horseradish peroxidase (HRP)-conjugated secondary antibody and an enhanced chemiluminescence (ECL) substrate to visualize the protein bands.
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Analysis: Compare the levels of phosphorylated proteins between the sensitive and resistant cell lines to identify upregulated pathways in the resistant cells.
Visualizations
Caption: Canonical Wnt/β-catenin signaling pathway and the inhibitory action of this compound on TNIK.
Caption: Experimental workflow for identifying and overcoming this compound resistance.
Caption: Logic of combination therapy to overcome resistance via bypass signaling pathways.
References
- 1. Research progress on the role of bypass activation mechanisms in resistance to tyrosine kinase inhibitors in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Overcoming TKI resistance in fusion-driven NSCLC: new generation inhibitors and rationale for combination strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bypass Mechanisms of Resistance to Receptor Tyrosine Kinase Inhibition in Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. mdpi.com [mdpi.com]
- 7. Emergence of TNIK inhibitors in cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mechanistic insights into acquired drug resistance in epidermal growth factor receptor mutation‐targeted lung cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. TNIK Inhibition Sensitizes TNIK-Overexpressing Lung Squamous Cell Carcinoma to Radiotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Tnik-IN-9 degradation and storage issues
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Tnik-IN-9. The information is presented in a question-and-answer format to directly address potential issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
Proper storage is crucial to maintain the stability and activity of this compound. Below is a summary of recommended storage conditions.
| Form | Storage Temperature | Duration |
| Powder | -20°C | Up to 3 years[1] |
| In Solvent (e.g., DMSO) | -80°C | Up to 1 year[1] |
Q2: How should I prepare a stock solution of this compound?
To prepare a stock solution, it is recommended to dissolve this compound in a suitable solvent such as Dimethyl Sulfoxide (DMSO). For compounds provided in small quantities (10 mg or less), the solvent can be added directly to the vial. Ensure the powder is fully dissolved, using methods like vortexing or ultrasonication if necessary.[2] For larger quantities, it is advisable to weigh out the desired amount for stock solution preparation.[3]
Troubleshooting Guide
Problem 1: I am observing lower than expected potency of this compound in my in vitro assay.
Possible Causes and Solutions:
-
Improper Storage: Verify that the compound has been stored according to the recommendations (see FAQ 1). Prolonged storage at room temperature or repeated freeze-thaw cycles of stock solutions can lead to degradation. To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes.[3]
-
Degradation in Solution: this compound, like many small molecules, can degrade in solution over time. It is recommended to use freshly prepared dilutions for your experiments. If using a stock solution stored at -80°C, ensure it is within the recommended one-year shelf life.[1]
-
Incorrect Concentration: Double-check all calculations for the preparation of your stock and working solutions.
-
Assay Interference: Components of your assay buffer could potentially interfere with this compound activity. Review the composition of your buffers and consider any potential interactions.
Problem 2: My this compound solution appears cloudy or has visible precipitate.
Possible Causes and Solutions:
-
Low Solubility: this compound may have limited solubility in aqueous solutions. When diluting a DMSO stock solution into an aqueous buffer, the compound can precipitate. It is best to make initial serial dilutions in DMSO before the final dilution into your aqueous medium.[4] The final concentration of DMSO in your assay should be kept low (typically <0.5%) to avoid solvent-induced artifacts.[3]
-
Contaminated Solvent: The use of old or hygroscopic (water-absorbing) DMSO can lead to solubility issues and accelerate compound degradation. Always use fresh, high-quality, anhydrous DMSO for preparing stock solutions.[4]
-
Freeze-Thaw Cycles: Repeated freezing and thawing can cause the compound to come out of solution. Aliquoting your stock solution is highly recommended to minimize this.[3] If you observe precipitation after thawing, gently warm the vial and vortex to try and redissolve the compound completely before use.
Problem 3: I am concerned about the potential degradation of this compound during my experiments.
Potential Degradation Pathways:
While specific degradation products of this compound have not been extensively documented in publicly available literature, its chemical structure suggests potential areas of instability. The this compound molecule contains several functional groups that could be susceptible to degradation under certain conditions:
-
Hydrolysis: The carboxamide group could be susceptible to hydrolysis under strongly acidic or basic conditions.[5][6]
-
Oxidation: The thiazole ring is a potential site for oxidation.[1][7][8]
-
Photodegradation: The pyridine ring system may be sensitive to light exposure, potentially leading to photodegradation.[2][9][10]
To minimize degradation, it is advisable to protect this compound solutions from light and extreme pH conditions.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Bring the vial of this compound powder to room temperature before opening to prevent condensation of moisture.
-
Add the appropriate volume of anhydrous DMSO to the vial to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the solution until the powder is completely dissolved. Gentle warming (to no higher than 37°C) or brief ultrasonication can be used to aid dissolution if necessary.[2]
-
Once dissolved, aliquot the stock solution into single-use volumes in tightly sealed vials.
-
Store the aliquots at -80°C for long-term storage (up to one year).[1]
Protocol 2: Forced Degradation Study to Assess this compound Stability
This protocol outlines a general procedure for a forced degradation study to identify potential instability of this compound under various stress conditions.
-
Preparation of Test Solutions: Prepare solutions of this compound in a suitable solvent (e.g., a mixture of acetonitrile and water) at a known concentration.
-
Stress Conditions:
-
Acid Hydrolysis: Add 0.1 M HCl to the test solution and incubate at room temperature for various time points (e.g., 2, 6, 12, 24, 48 hours).[11][12]
-
Base Hydrolysis: Add 0.1 M NaOH to the test solution and incubate at room temperature for the same time points.[11][12]
-
Oxidative Degradation: Add 3% (v/v) H₂O₂ to the test solution and incubate at room temperature for the same time points.[11]
-
Thermal Degradation: Store the solid this compound powder at an elevated temperature (e.g., 60°C) for a defined period.[13]
-
Photodegradation: Expose a solution of this compound to a light source (e.g., UV lamp at 254 nm) for various durations.[12]
-
-
Sample Analysis: At each time point, neutralize the acidic and basic samples. Analyze all samples, including a non-stressed control, using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC), to separate and quantify the parent compound and any degradation products.[11][12]
Visualizations
Caption: Canonical Wnt/β-catenin signaling pathway and the inhibitory action of this compound on TNIK.
References
- 1. Thiazole - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Thiazole - Synthesis of Thiazole - Reactions of Thiazole - Medicinal uses of Thiazole | PPTX [slideshare.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. firsthope.co.in [firsthope.co.in]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. UV photolysis for accelerating pyridine biodegradation. | Semantic Scholar [semanticscholar.org]
- 11. walshmedicalmedia.com [walshmedicalmedia.com]
- 12. walshmedicalmedia.com [walshmedicalmedia.com]
- 13. pubs.acs.org [pubs.acs.org]
Technical Support Center: Interpreting Unexpected Results with Tnik-IN-9
Welcome to the technical support center for Tnik-IN-9 and related TNIK inhibitors. This resource is designed for researchers, scientists, and drug development professionals to help interpret unexpected experimental results and troubleshoot common issues.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound and other TNIK inhibitors?
A1: this compound and similar compounds are primarily designed to inhibit the kinase activity of TRAF2- and NCK-interacting kinase (TNIK).[1] TNIK is a crucial component of the canonical Wnt/β-catenin signaling pathway.[2][3][4] It acts by phosphorylating T-cell factor 4 (TCF4), a key transcription factor, which then, in complex with β-catenin, activates the transcription of Wnt target genes involved in cell proliferation and survival.[2][3][5] By inhibiting TNIK's catalytic activity, these inhibitors are expected to suppress Wnt signaling, leading to decreased proliferation and induction of apoptosis in cancer cells with an overactive Wnt pathway.[1][2][3][4] Some TNIK inhibitors may also function by inducing the autophagic degradation of the TNIK protein.[6][7]
Q2: I'm not seeing the expected decrease in Wnt target gene expression after this compound treatment. What could be the reason?
A2: Several factors could contribute to this unexpected result:
-
Cell Line Specificity: The dependence of your cell line on TNIK-mediated Wnt signaling is critical. Cells with low TNIK expression or mutations in downstream components of the Wnt pathway may be less sensitive to TNIK inhibition.[8] It is recommended to use cell lines with high TNIK expression for these experiments.[8][9]
-
Inhibitor Concentration and Treatment Duration: The concentration of this compound and the duration of treatment may be suboptimal. It's crucial to perform a dose-response and time-course experiment to determine the optimal conditions for your specific cell line. For instance, some studies show that inhibition of TNIK expression and phosphorylation might only be significant after 18 hours of treatment.[2][3]
-
Alternative Wnt Pathway Activation: Your cell line might have alternative mechanisms for Wnt pathway activation that are independent of TNIK's kinase activity.
-
Compound Stability: Ensure the inhibitor is properly stored and handled to maintain its activity.
Q3: My cells are showing a phenotype that is not typically associated with Wnt signaling inhibition. What other pathways might be affected by this compound?
A3: TNIK is a multifaceted kinase involved in several signaling pathways beyond Wnt.[10] Unexpected phenotypes could be due to the inhibition of these other pathways:
-
Hippo-YAP/TAZ Pathway: TNIK can act as an activator of the Hippo signaling pathway, which controls organ size and cell proliferation by regulating the activity of the transcriptional co-activators YAP and TAZ.[11] Inhibition of TNIK could therefore lead to unexpected changes in cell proliferation and apoptosis through this pathway.
-
JNK and NF-κB Pathways: TNIK is known to activate the c-Jun N-terminal kinase (JNK) pathway and has been implicated in regulating the NF-κB pathway.[8] These pathways are involved in stress responses, inflammation, and cell survival.
-
Focal Adhesion Kinase (FAK) Activation: Recent studies have shown that TNIK can regulate the activation of FAK through the tumor suppressor Merlin (NF2).[9][12] This could impact cell adhesion, migration, and survival.
Q4: I am observing an unexpected effect on the immune cells in my co-culture experiment. Is this a known effect of TNIK inhibitors?
A4: Yes, this is a documented, though perhaps unexpected, effect. TNIK inhibitors can have immunomodulatory effects. Specifically, treatment with TNIK inhibitors has been shown to increase the infiltration of PD-1+ CD8+ T cells into tumors.[10] This suggests that TNIK inhibition can induce an anti-tumor immune response, which could be a valuable therapeutic feature.[10]
Troubleshooting Guides
Guide 1: Unexpected Cell Viability Results
Problem: this compound is showing lower or higher cytotoxicity than expected in my cancer cell line.
| Potential Cause | Troubleshooting Steps |
| TNIK Expression Levels | Confirm TNIK expression levels in your cell line via Western blot or qPCR. Cell lines with high TNIK expression are generally more sensitive to TNIK inhibitors.[8][9] |
| Off-Target Effects | Some TNIK inhibitors may have off-target effects on other kinases like MINK1 and MAP4K4, which could contribute to cytotoxicity.[8] Consider using a structurally different TNIK inhibitor or a genetic approach (siRNA/shRNA) to confirm that the observed effect is TNIK-specific.[9] |
| Cell Culture Conditions | Ensure consistent cell culture conditions, including cell density and passage number, as these can influence drug sensitivity. |
| Alternative Survival Pathways | The cancer cells may have activated alternative survival pathways that compensate for the inhibition of Wnt signaling. |
Guide 2: Inconsistent Kinase Assay Results
Problem: My in vitro kinase assay results for this compound are variable and not reproducible.
| Potential Cause | Troubleshooting Steps |
| ATP Concentration | The inhibitory potency (IC50) of ATP-competitive inhibitors is highly dependent on the ATP concentration in the assay.[13][14] Standardize the ATP concentration across all experiments, ideally at or near the Km value for TNIK. |
| Enzyme Purity and Activity | Ensure the recombinant TNIK enzyme is pure and active. Variations in enzyme batches can lead to inconsistent results. |
| Assay Format | The choice of assay format (e.g., radiometric, fluorescence-based, luminescence-based) can influence the results.[15][16] Be aware of the limitations of your chosen assay. For example, luciferase-based assays that measure ATP consumption can be affected by kinase autophosphorylation.[13] |
| Inhibitor Solubility | Poor solubility of the inhibitor can lead to inaccurate concentration measurements and variable results. Ensure the inhibitor is fully dissolved in the assay buffer. |
Experimental Protocols
Protocol 1: Western Blot Analysis of Wnt Pathway Inhibition
-
Cell Treatment: Plate your cancer cells (e.g., HCT116, DLD1, or SW620 for colorectal cancer) and allow them to adhere overnight. Treat the cells with varying concentrations of this compound or a vehicle control (e.g., DMSO) for a predetermined time (e.g., 24-48 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against TNIK, β-catenin, TCF4, and Wnt target genes like c-Myc and Axin2 overnight at 4°C.[6] Use an antibody against a housekeeping protein (e.g., GAPDH or β-actin) as a loading control.
-
Detection: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate.
Protocol 2: TCF/LEF Reporter Assay
-
Transfection: Co-transfect your cells with a TCF/LEF-responsive luciferase reporter plasmid (e.g., TOPflash) and a control plasmid with a mutated TCF/LEF binding site (e.g., FOPflash) for normalization. Also, co-transfect a Renilla luciferase plasmid for normalization of transfection efficiency.
-
Treatment: After 24 hours, treat the transfected cells with this compound or a vehicle control. If your cell line has low endogenous Wnt activity, you may need to stimulate the pathway with Wnt3a conditioned media or a GSK3β inhibitor.
-
Lysis and Luciferase Measurement: After the desired treatment duration (e.g., 24 hours), lyse the cells and measure both Firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.
-
Data Analysis: Normalize the TOPflash luciferase activity to the FOPflash activity and then to the Renilla luciferase activity to determine the specific inhibition of Wnt-mediated transcription.[2]
Visualizations
Caption: Canonical Wnt signaling pathway and the inhibitory action of this compound on TNIK.
Caption: A logical workflow for troubleshooting unexpected results with this compound.
References
- 1. What are TNIK inhibitors and how do they work? [synapse.patsnap.com]
- 2. Synergistic inhibition effect of TNIK inhibitor KY-05009 and receptor tyrosine kinase inhibitor dovitinib on IL-6-induced proliferation and Wnt signaling pathway in human multiple myeloma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. oncotarget.com [oncotarget.com]
- 4. Emergence of TNIK inhibitors in cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The kinase TNIK is an essential activator of Wnt target genes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Inhibition of Wnt Signaling in Colon Cancer Cells via an Oral Drug that Facilitates TNIK Degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. TNIK Inhibition Sensitizes TNIK-Overexpressing Lung Squamous Cell Carcinoma to Radiotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. TNIK Inhibition Has Dual Synergistic Effects on Tumor and Associated Immune Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. TNIK - Drugs, Indications, Patents - Synapse [synapse.patsnap.com]
- 12. TNIK is a therapeutic target in Lung Squamous Cell Carcinoma and regulates FAK activation through Merlin - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A Cell Biologist’s Field Guide to Aurora Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. reactionbiology.com [reactionbiology.com]
- 16. bmglabtech.com [bmglabtech.com]
Tnik-IN-9 Technical Support Center: Experimental Controls and Best Practices
Welcome to the technical support center for Tnik-IN-9, a potent and selective inhibitor of TRAF2- and NCK-interacting kinase (TNIK). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on experimental design, troubleshooting, and best practices for utilizing this compound in your research.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a selective and potent inhibitor of TNIK, a serine/threonine kinase. Its primary mechanism of action is the inhibition of the Wnt signaling pathway.[1][2][3][4] TNIK is a crucial component of the TCF4/β-catenin transcriptional complex, and by inhibiting TNIK's kinase activity, this compound prevents the phosphorylation of TCF4, which is essential for the activation of Wnt target genes.[1][4][5] This leads to the suppression of cancer cell proliferation and survival in cancers with aberrant Wnt signaling.[2]
Q2: What are the main research applications for this compound?
A2: this compound and other TNIK inhibitors are primarily used in cancer and fibrosis research. In oncology, they are investigated for their therapeutic potential in colorectal cancer, multiple myeloma, and lung squamous cell carcinoma, where the Wnt pathway is often dysregulated.[2][6] In fibrosis research, TNIK inhibitors have shown promise in preclinical models of idiopathic pulmonary fibrosis (IPF), as well as liver, kidney, and skin fibrosis by inhibiting pro-fibrotic signaling pathways.[7][8][9][10]
Q3: How should I prepare this compound for in vitro and in vivo experiments?
A3: For in vitro experiments, this compound is typically dissolved in dimethyl sulfoxide (DMSO) to create a stock solution. It is crucial to ensure that the final concentration of DMSO in the cell culture medium does not exceed 1% to avoid solvent-induced toxicity.[11] For in vivo studies, the formulation will depend on the route of administration. One study with a similar TNIK inhibitor, NCB0846, used a vehicle of DMSO, polyethylene glycol 400, and 30% 2-hydroxypropyl-β-cyclodextrin (10:45:45 by volume) for intraperitoneal injection.[12] Another study used a mixture of PBS and sesame oil (1:1) for oral gavage.[12] It is recommended to perform pilot studies to determine the optimal vehicle and solubility for your specific experimental setup.
Q4: What are some potential off-target effects of this compound?
A4: While this compound is designed to be a selective TNIK inhibitor, like many kinase inhibitors, it may have off-target effects. It is important to perform control experiments to validate that the observed phenotype is due to TNIK inhibition. This can include using a structurally similar but inactive compound as a negative control or validating key results with genetic approaches like siRNA or CRISPR-mediated knockout of TNIK. Some TNIK inhibitors have been shown to interact with other kinases, so it is advisable to consult kinome profiling data if available.[13]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Inconsistent or no effect of this compound in cell-based assays. | Compound Instability: The compound may degrade in the cell culture medium over long incubation periods. | Perform a time-course experiment to determine the optimal incubation time. Consider replenishing the compound in the media for long-term experiments. |
| Suboptimal Concentration: The concentration of this compound may be too low to elicit a response or too high, causing non-specific toxicity. | Perform a dose-response experiment to determine the optimal working concentration (e.g., EC50 or IC50) for your specific cell line and assay.[6][14] | |
| Cell Line Resistance: The chosen cell line may not be sensitive to TNIK inhibition due to the absence of active Wnt signaling or other resistance mechanisms. | Select cell lines with known dependence on the Wnt signaling pathway. You can verify this by checking for mutations in genes like APC or β-catenin.[3] | |
| High background in Western blot for phosphorylated proteins. | Non-specific antibody binding. | Optimize antibody concentrations and blocking conditions. Use a high-quality BSA solution for blocking when probing for phosphorylated proteins.[2][15] |
| Excessive compound concentration leading to off-target effects. | Use the lowest effective concentration of this compound as determined by a dose-response curve. | |
| In vivo toxicity or lack of efficacy. | Poor bioavailability or improper formulation. | Optimize the delivery vehicle and route of administration. Conduct pharmacokinetic studies to determine the compound's half-life and concentration in the target tissue.[10] |
| Off-target toxicity. | Reduce the dosage and/or frequency of administration. Monitor the animals closely for any signs of toxicity. |
Quantitative Data Summary
Table 1: In Vitro Potency of Various TNIK Inhibitors
| Compound | IC50 (nM) | Target | Assay Type |
| This compound | Not specified in provided results | TNIK | Kinase Assay |
| NCB-0846 | 230 (in LK2 cells) | TNIK | Cell Viability Assay |
| INS018_055 | 6 | TNIK | Kinase Assay |
| KY-05009 | 9 | TNIK | Kinase Assay |
Table 2: In Vivo Experimental Parameters for TNIK Inhibitors
| Compound | Dosage | Route of Administration | Vehicle | Animal Model |
| NCB0846 | 50 mg/kg (b.i.d) | Intraperitoneal injection | DMSO/PEG400/HP-β-CD | MC38 tumor-bearing mice |
| Mebendazole | 100 mg/kg (daily) | Oral gavage | PBS/sesame oil | CT26 tumor-bearing mice |
| 35b | 50 mg/kg (b.i.d) | Oral | Not specified | HCT116 xenograft model |
Experimental Protocols
Protocol 1: In Vitro Cell Viability Assay
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Serially dilute the stock solution in cell culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration is below 0.5%.
-
Treatment: Remove the overnight culture medium and add 100 µL of the medium containing the various concentrations of this compound to the respective wells. Include a vehicle-only control (medium with DMSO).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.
-
Viability Assessment: Measure cell viability using a standard method such as the MTT or CellTiter-Glo assay, following the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-only control and plot a dose-response curve to determine the IC50 value.
Protocol 2: Western Blot Analysis of Wnt Signaling Pathway
-
Cell Lysis: Plate and treat cells with this compound as described in the cell viability protocol. After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or 5% BSA in TBST for 1 hour at room temperature.[2][15]
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against total β-catenin, active (non-phosphorylated) β-catenin, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C with gentle agitation.[2][15]
-
Secondary Antibody Incubation: Wash the membrane three times with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again three times with TBST and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities and normalize the levels of the target proteins to the loading control.
Signaling Pathways and Experimental Workflows
References
- 1. The kinase TNIK is an essential activator of Wnt target genes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. TNIK Antibody (#32712) Datasheet With Images | Cell Signaling Technology [cellsignal.com]
- 3. Therapeutic targets in the Wnt signaling pathway: Feasibility of targeting TNIK in colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synergistic inhibition effect of TNIK inhibitor KY-05009 and receptor tyrosine kinase inhibitor dovitinib on IL-6-induced proliferation and Wnt signaling pathway in human multiple myeloma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Novel Aminothiazole KY-05009 with Potential to Inhibit Traf2- and Nck-Interacting Kinase (TNIK) Attenuates TGF-β1-Mediated Epithelial-to-Mesenchymal Transition in Human Lung Adenocarcinoma A549 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. TNIK is a therapeutic target in Lung Squamous Cell Carcinoma and regulates FAK activation through Merlin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A small-molecule TNIK inhibitor targets fibrosis in preclinical and clinical models - PMC [pmc.ncbi.nlm.nih.gov]
- 8. TNIK | Insilico Medicine [insilico.com]
- 9. profiles.foxchase.org [profiles.foxchase.org]
- 10. A small-molecule TNIK inhibitor targets fibrosis in preclinical and clinical models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. bpsbioscience.com [bpsbioscience.com]
- 12. TNIK Inhibition Has Dual Synergistic Effects on Tumor and Associated Immune Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Which concentrations are optimal for in vitro testing? - PMC [pmc.ncbi.nlm.nih.gov]
- 15. CST | Cell Signaling Technology [cellsignal.com]
Technical Support Center: Minimizing Tnik-IN-9 Toxicity in Animal Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing potential toxicity associated with the use of Tnik-IN-9 in animal studies. Given that publicly available toxicity data for this compound is limited, this guide also incorporates general principles for mitigating the toxicity of kinase inhibitors.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound, also known as compound 54, is a selective and potent inhibitor of TRAF2- and NCK-interacting kinase (TNIK).[1][2] TNIK is a serine/threonine kinase that plays a crucial role in various signaling pathways, most notably the Wnt signaling pathway, which is critical for cell proliferation, differentiation, and growth.[3][4] By inhibiting TNIK, this compound can disrupt aberrant Wnt signaling, which is often implicated in diseases like cancer and fibrosis.[3][4][5] It has demonstrated significant anti-inflammatory and hepatoprotective effects in preclinical models of sepsis.[1][2]
Q2: What are the known or potential toxicities associated with this compound and other TNIK inhibitors?
A2: Specific public data on this compound toxicity is limited. However, based on the general class of kinase inhibitors and the function of TNIK, potential toxicities could include:
-
Gastrointestinal Issues: As the Wnt pathway is important for intestinal stem cell maintenance, gastrointestinal toxicity is a potential concern.[3]
-
Hepatotoxicity: While this compound has shown hepatoprotective effects in a sepsis model, kinase inhibitors as a class can sometimes cause liver injury.[2] Monitoring liver enzymes is a prudent measure.
-
Off-Target Effects: Although designed to be selective, high concentrations of kinase inhibitors can inhibit other kinases, leading to unforeseen side effects.[6]
-
Cardiovascular Toxicity: Some kinase inhibitors have been associated with cardiovascular adverse events.[7][8]
Another TNIK inhibitor, INS018-055, has shown a favorable safety and tolerability profile in Phase I clinical trials in healthy participants.[9][10] This suggests that TNIK inhibition can be well-tolerated, but specific toxicity profiles can vary between compounds.
Q3: What is a recommended formulation for this compound for in vivo studies?
A3: A suggested formulation for this compound for intraperitoneal injection in mice is a solution containing DMSO, PEG300, Tween 80, and saline or PBS.[1] A common vehicle composition is 5% DMSO, 30% PEG300, 5% Tween 80, and 60% saline/PBS/ddH₂O.[1] It is crucial to ensure the final concentration of the working solution is appropriate for the intended dosage and does not exceed the solubility of this compound.[1]
Troubleshooting Guide
This guide addresses potential issues that may arise during in vivo experiments with this compound.
| Observed Issue | Potential Cause | Troubleshooting Steps |
| Animal Distress (e.g., weight loss, lethargy, ruffled fur) | - Formulation/vehicle toxicity- On-target toxicity (e.g., gastrointestinal)- Off-target toxicity- High dosage | 1. Vehicle Control: Administer the vehicle alone to a control group to rule out vehicle-induced toxicity.2. Dose Reduction: If distress is observed at the intended therapeutic dose, consider a dose-response study to find the maximum tolerated dose (MTD).3. Monitor GI Health: Check for signs of diarrhea or other gastrointestinal issues. Consider supportive care as advised by a veterinarian.4. Histopathology: At the end of the study, perform histopathological analysis of key organs (liver, kidney, intestine, heart) to identify any tissue damage. |
| Unexpected Mortality | - Acute toxicity from high dose- Formulation issue (e.g., precipitation, improper pH)- Severe on-target or off-target effects | 1. Review Dosing and Formulation: Double-check all calculations for dosing and ensure the formulation is prepared correctly and is a clear solution.[1]2. Staggered Dosing: Start with a small cohort of animals to confirm tolerance before proceeding with a larger group.3. Necropsy: Perform a thorough necropsy on deceased animals to investigate the cause of death. |
| Poor Compound Efficacy | - Inadequate dosing or bioavailability- Formulation instability- Rapid metabolism of the compound | 1. Pharmacokinetic (PK) Analysis: If possible, measure plasma concentrations of this compound to ensure adequate exposure.2. Optimize Formulation and Route of Administration: The provided formulation is for intraperitoneal injection.[1] Oral bioavailability may differ. Ensure the compound is fully dissolved.3. Increase Dosing Frequency: Depending on the half-life of the compound, more frequent administration may be necessary to maintain therapeutic levels. |
| Hepatotoxicity (Elevated Liver Enzymes) | - Direct compound toxicity- Off-target kinase inhibition | 1. Monitor Liver Enzymes: Routinely collect blood samples to monitor ALT and AST levels.2. Dose Adjustment: If liver enzymes are elevated, consider reducing the dose.3. Histopathology of Liver: Examine liver tissue for signs of necrosis, inflammation, or other damage at the end of the study. |
Experimental Protocols
Protocol 1: In Vivo Formulation of this compound
This protocol is based on the formulation suggested for a 10 mg/kg dosage in a 20g mouse with a 100 µL injection volume.[1]
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween 80 (Polysorbate 80)
-
Sterile saline or Phosphate-Buffered Saline (PBS)
Procedure:
-
Calculate the required concentration: For a 10 mg/kg dose in a 20g mouse with a 100 µL injection volume, the working solution concentration is 2 mg/mL.
-
Prepare the vehicle: The suggested vehicle is 5% DMSO, 30% PEG300, 5% Tween 80, and 60% saline/PBS. For 1 mL of vehicle, this would be:
-
50 µL DMSO
-
300 µL PEG300
-
50 µL Tween 80
-
600 µL Saline/PBS
-
-
Dissolve this compound:
-
Weigh the required amount of this compound powder. For 1 mL of a 2 mg/mL solution, you will need 2 mg of this compound.
-
First, dissolve the this compound powder in DMSO.
-
Add the PEG300 and Tween 80 and mix thoroughly.
-
Finally, add the saline or PBS gradually while mixing to create a clear solution.
-
-
Administration: Administer the solution via intraperitoneal (i.p.) injection.[2]
Protocol 2: General Toxicity Monitoring in Animal Studies
Procedure:
-
Daily Observations: Monitor animals at least once daily for clinical signs of toxicity, including changes in posture, activity, breathing, and the presence of ruffled fur or discharge.
-
Body Weight: Record the body weight of each animal before the start of the study and at regular intervals (e.g., daily or every other day) throughout the study.
-
Food and Water Intake: If toxicity is suspected, monitor food and water consumption.
-
Blood Collection: At specified time points and at the end of the study, collect blood for complete blood count (CBC) and serum chemistry analysis (including liver enzymes like ALT and AST, and kidney function markers like BUN and creatinine).
-
Necropsy and Histopathology: At the end of the study, perform a gross necropsy. Collect major organs (liver, kidneys, spleen, heart, lungs, and gastrointestinal tract) for histopathological examination.
Signaling Pathways and Experimental Workflows
Below are diagrams illustrating the TNIK signaling pathway and a general workflow for assessing in vivo toxicity.
Caption: Simplified Wnt/β-catenin signaling pathway showing the role of TNIK and the inhibitory action of this compound.
Caption: General experimental workflow for assessing in vivo toxicity of this compound in animal models.
References
- 1. TNIK-IN-9_TargetMol [targetmol.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Emergence of TNIK inhibitors in cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What are TNIK inhibitors and how do they work? [synapse.patsnap.com]
- 5. Selective TNIK inhibitor ameliorates idiopathic pulmonary fibrosis | BioWorld [bioworld.com]
- 6. TNIK Inhibition Sensitizes TNIK-Overexpressing Lung Squamous Cell Carcinoma to Radiotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Frontiers | Cardiovascular toxicity of tyrosine kinase inhibitors during cancer treatment: Potential involvement of TRPM7 [frontiersin.org]
- 9. researchgate.net [researchgate.net]
- 10. A small-molecule TNIK inhibitor targets fibrosis in preclinical and clinical models - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Tale of Two Kinases: Tnik-IN-9 and NCB-0846 Efficacy Compared
In the landscape of targeted therapeutics, a nuanced understanding of inhibitor efficacy is paramount for researchers, scientists, and drug development professionals. This guide provides a comprehensive comparison of two kinase inhibitors, Tnik-IN-9 and NCB-0846, highlighting their distinct mechanisms of action and summarizing their performance with supporting experimental data. While both molecules are kinase inhibitors, they target different kinases—this compound is a potent NIK inhibitor, whereas NCB-0846 is a TNIK inhibitor—making a direct efficacy comparison challenging. This guide will, therefore, present their individual efficacy in their respective therapeutic contexts.
At a Glance: Key Efficacy Parameters
| Parameter | This compound | NCB-0846 |
| Primary Target | NF-κB-inducing kinase (NIK) | TRAF2 and NCK-interacting kinase (TNIK) |
| Primary Signaling Pathway | Non-canonical NF-κB | Wnt/β-catenin |
| Therapeutic Area | Inflammation, Sepsis | Oncology (e.g., Colorectal Cancer) |
| In Vitro Potency (IC50) | 1.27 nM (NIK) | 21 nM (TNIK)[1][2] |
| Key In Vitro Effects | Inhibition of pro-inflammatory cytokine and nitric oxide production. | Inhibition of cancer cell growth and colony formation.[3] |
| In Vivo Efficacy | Improved survival and hepatoprotective effects in a mouse model of sepsis. | Suppression of tumor growth in colorectal cancer xenograft models.[2][3] |
Mechanism of Action: Two Distinct Pathways
The fundamental difference between this compound and NCB-0846 lies in their molecular targets and the signaling pathways they modulate.
This compound: A NIK Inhibitor Targeting Inflammation
This compound is a potent and selective inhibitor of NF-κB-inducing kinase (NIK). NIK is a central component of the non-canonical NF-κB signaling pathway, which plays a critical role in the regulation of inflammation and immune responses. By inhibiting NIK, this compound effectively blocks the downstream signaling cascade that leads to the production of pro-inflammatory cytokines and other inflammatory mediators. This mechanism of action makes this compound a promising candidate for the treatment of inflammatory diseases and conditions such as sepsis.
NCB-0846: A TNIK Inhibitor Targeting Cancer
NCB-0846 is an orally active inhibitor of TRAF2 and NCK-interacting kinase (TNIK). TNIK is a key regulator of the Wnt/β-catenin signaling pathway, a pathway that is frequently hyperactivated in various cancers, particularly colorectal cancer, leading to uncontrolled cell proliferation and tumor growth. NCB-0846 inhibits the kinase activity of TNIK, thereby disrupting the Wnt signaling cascade and suppressing the growth of cancer cells.[2] Additionally, NCB-0846 has been shown to inhibit the TGF-β signaling pathway, which is implicated in cancer metastasis.
Efficacy Data
This compound: Anti-Inflammatory Efficacy
In Vitro Studies:
In Vivo Studies:
-
Sepsis Model: In a lipopolysaccharide (LPS)-induced sepsis model in mice, a single intraperitoneal injection of this compound (10 mg/kg) resulted in improved survival rates and demonstrated hepatoprotective effects by reducing liver injury.
NCB-0846: Anti-Cancer Efficacy
In Vitro Studies:
-
Enzymatic Inhibition: NCB-0846 inhibits TNIK with an IC50 of 21 nM.[1][2]
-
Cell Growth Inhibition: It inhibits the growth of colorectal cancer cell lines. For example, the IC50 for inhibiting the growth of HCT116 cells is 0.4 µM.[1]
-
Colony Formation: NCB-0846 has been shown to be significantly more potent at inhibiting colony formation of HCT116 cells in soft agar compared to its less active diastereomer.[3]
In Vivo Studies:
-
Xenograft Models: Oral administration of NCB-0846 has been shown to suppress tumor growth in various colorectal cancer xenograft models, including patient-derived xenografts (PDXs).[2][3] In one study, doses of 50 and 100 mg/kg reduced tumor growth in PDX models.[3]
Experimental Protocols
In Vivo Sepsis Model (this compound)
A common method to induce sepsis in mice for the evaluation of anti-inflammatory agents is the intraperitoneal (IP) injection of lipopolysaccharide (LPS), a major component of the outer membrane of Gram-negative bacteria.
-
Animal Model: Typically, male C57BL/6 mice are used.
-
Induction of Sepsis: Mice are injected intraperitoneally with a specific dose of LPS (e.g., 10-15 mg/kg).
-
Treatment: this compound is administered, often via IP injection, at a specified time point relative to the LPS challenge.
-
Monitoring: Animals are monitored for survival, body weight, and clinical signs of sepsis.
-
Endpoint Analysis: At the end of the study, blood and tissues (e.g., liver) are collected for analysis of inflammatory cytokines, liver enzymes, and histopathology.
Colorectal Cancer Xenograft Model (NCB-0846)
Patient-derived xenograft (PDX) models, where tumor tissue from a patient is implanted into an immunodeficient mouse, are increasingly used to evaluate the efficacy of anti-cancer drugs as they better recapitulate the heterogeneity of human tumors.[4]
-
Animal Model: Immunodeficient mice (e.g., NOD/SCID or NSG) are used to prevent rejection of the human tumor tissue.
-
Tumor Implantation: Fresh tumor tissue from a colorectal cancer patient is surgically implanted subcutaneously into the flank of the mice.
-
Tumor Growth and Randomization: Once tumors reach a palpable size, mice are randomized into treatment and control groups.
-
Treatment: NCB-0846 is typically administered orally at specified doses and schedules.
-
Efficacy Evaluation: Tumor volume is measured regularly using calipers. Animal body weight is also monitored as an indicator of toxicity.
-
Endpoint Analysis: At the end of the treatment period, tumors are excised for histological and molecular analysis to assess the drug's effect on tumor morphology and target pathways.
Conclusion
This compound and NCB-0846 are potent kinase inhibitors with distinct therapeutic potential stemming from their different molecular targets. This compound's inhibition of NIK positions it as a promising candidate for inflammatory diseases, while NCB-0846's targeting of the TNIK/Wnt pathway shows significant promise in the oncology setting, particularly for colorectal cancer. A direct comparison of their efficacy is not feasible due to their different mechanisms of action and intended indications. The data presented here provides a foundation for researchers to understand the individual strengths and potential applications of each compound within their respective fields. Further research and clinical trials will be crucial to fully elucidate their therapeutic value.
References
Tnik-IN-9 vs. siRNA Knockdown of TNIK: A Comparative Guide for Researchers
In the realm of targeted therapeutics and functional genomics, the precise inhibition of specific cellular targets is paramount. Traf2- and Nck-interacting kinase (TNIK) has emerged as a significant player in various signaling pathways, particularly the Wnt signaling cascade, making it a compelling target for cancer therapy and other diseases. Researchers aiming to interrogate the function of TNIK or therapeutically target it are often faced with a choice between small molecule inhibitors, such as Tnik-IN-9, and genetic knockdown approaches like small interfering RNA (siRNA). This guide provides an objective comparison of these two methodologies, supported by experimental data, to aid researchers in selecting the most appropriate tool for their studies.
Mechanism of Action
This compound and related small molecule inhibitors, such as NCB-0846, function by directly binding to the ATP-binding pocket of the TNIK kinase domain. This competitive inhibition prevents the phosphorylation of downstream substrates, thereby blocking the catalytic activity of the TNIK protein. This approach offers a rapid and often reversible means of inhibiting protein function.
siRNA knockdown of TNIK , on the other hand, operates at the post-transcriptional level. Exogenously introduced siRNAs, which are short, double-stranded RNA molecules, are incorporated into the RNA-induced silencing complex (RISC). The antisense strand of the siRNA then guides the RISC to the TNIK messenger RNA (mRNA), leading to its cleavage and subsequent degradation. This process effectively prevents the translation of TNIK mRNA into protein, resulting in a reduction of total TNIK protein levels.
Performance Comparison: this compound vs. TNIK siRNA
The choice between a small molecule inhibitor and siRNA knockdown often depends on the specific experimental goals, such as the desired speed of onset, duration of effect, and concerns about specificity and off-target effects.
Quantitative Data Summary
The following tables summarize quantitative data on the efficacy of this compound (represented by the well-characterized inhibitor NCB-0846) and TNIK siRNA from various studies. It is important to note that direct side-by-side comparisons in the same experimental setup are limited in the published literature. Therefore, the data presented here is a compilation from different studies and should be interpreted with consideration of the varying experimental conditions.
Table 1: Inhibition of Cell Viability
| Method | Compound/siRNA | Cell Line | Concentration/Dose | Incubation Time | Result | Citation |
| Small Molecule Inhibitor | NCB-0846 | HCT116 (Colorectal Cancer) | IC50 ≈ 0.1 µM | 72 hours | Dose-dependent decrease in cell viability.[1] | |
| Small Molecule Inhibitor | NCB-0846 | LSCC Cell Lines (Lung Cancer) | 500 nM | 72 hours | Significant reduction in cell viability. | |
| siRNA Knockdown | TNIK siRNA | IM-9 (Multiple Myeloma) | Not specified | 48 hours | Significant decrease in cell viability.[2] | |
| siRNA Knockdown | TNIK siRNAs (S2, S3) | Gastric Cancer Cells | Not specified | 96 hours | Significant inhibition of cell proliferation.[3] |
Table 2: Induction of Apoptosis
| Method | Compound/siRNA | Cell Line | Concentration/Dose | Incubation Time | Result | Citation |
| Small Molecule Inhibitor | NCB-0846 | Synovial Sarcoma Cells | Not specified | Not specified | Induction of apoptotic cell death.[2] | |
| siRNA Knockdown | Adenovirus-mediated shRNA | SW480 (Colon Cancer) | Not specified | Not specified | Triggered intrinsic apoptosis (activation of caspase-9 and PARP-1). |
Table 3: Inhibition of Wnt Signaling
| Method | Compound/siRNA | Cell Line | Concentration/Dose | Incubation Time | Result | Citation |
| Small Molecule Inhibitor | NCB-0846 | HCT116, DLD-1 (Colorectal Cancer) | 0.1 - 3 µM | 48 hours | Reduced expression of Wnt target genes (AXIN2, MYC).[1] | |
| siRNA Knockdown | shRNA | Colon Cancer Cell Lines | Not specified | Not specified | Decreased expression of Wnt target genes (CD44, c-MYC, cyclin D1). |
Specificity and Off-Target Effects
This compound (NCB-0846): Small molecule inhibitors can have off-target effects by binding to other kinases with similar ATP-binding pockets. For instance, NCB-0846 has been shown to inhibit other kinases like MINK1 and MAP4K4 at higher concentrations[4]. However, studies often employ a structurally related but inactive diastereomer as a negative control to demonstrate that the observed effects are specific to TNIK inhibition[1].
TNIK siRNA: The specificity of siRNA is determined by the complementarity of its sequence to the target mRNA. However, off-target effects can occur through partial complementarity to the 3' untranslated regions (UTRs) of other mRNAs, leading to their unintended degradation. This can result in a broad range of unintended cellular consequences. To mitigate this, it is recommended to use multiple independent siRNAs targeting different regions of the same gene to ensure the observed phenotype is consistent.
Duration of Action
This compound: The inhibitory effect of small molecules is generally rapid and reversible. The duration of action is dependent on the compound's pharmacokinetic properties and cellular retention. Continuous presence of the inhibitor is typically required to maintain target inhibition.
TNIK siRNA: The knockdown of TNIK protein by siRNA is a slower process, as it relies on the degradation of existing protein. The effect is transient, and the duration of knockdown depends on the rate of cell division and the stability of the siRNA-RISC complex, typically lasting for several days.
Experimental Protocols
In Vitro Kinase Assay with this compound
This protocol is used to determine the inhibitory activity of a small molecule against the TNIK kinase.
Materials:
-
Recombinant TNIK enzyme
-
Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
ATP
-
Substrate (e.g., Myelin Basic Protein, MBP)
-
This compound compound (e.g., NCB-0846)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
384-well plates
Procedure:
-
Prepare serial dilutions of the this compound compound in kinase buffer.
-
In a 384-well plate, add the diluted inhibitor.
-
Add the TNIK enzyme to each well.
-
Initiate the kinase reaction by adding a mixture of ATP and the substrate (MBP).
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.
-
The luminescent signal is proportional to the amount of ADP generated and reflects the kinase activity.
-
Calculate the IC50 value of the inhibitor by plotting the kinase activity against the inhibitor concentration.
siRNA Knockdown of TNIK and Western Blot Analysis
This protocol describes how to transfect cells with TNIK siRNA and then assess the knockdown efficiency by Western blotting.
Materials:
-
Mammalian cell line of interest
-
TNIK siRNA and a non-targeting control siRNA
-
Transfection reagent (e.g., Lipofectamine™ RNAiMAX)
-
Opti-MEM™ I Reduced Serum Medium
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer with protease inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies: anti-TNIK and anti-loading control (e.g., anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure: A. siRNA Transfection:
-
The day before transfection, seed cells in a 6-well plate to be 60-80% confluent at the time of transfection.
-
On the day of transfection, dilute the TNIK siRNA or control siRNA in Opti-MEM™.
-
In a separate tube, dilute the transfection reagent in Opti-MEM™.
-
Combine the diluted siRNA and diluted transfection reagent, mix gently, and incubate at room temperature for 5-20 minutes to allow complex formation.
-
Aspirate the culture medium from the cells and wash once with PBS.
-
Add the siRNA-transfection reagent complexes to the cells in fresh, antibiotic-free medium.
-
Incubate the cells for 24-72 hours at 37°C in a CO₂ incubator.
B. Western Blot Analysis:
-
After incubation, wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Determine the protein concentration of the lysates using the BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-TNIK antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Re-probe the membrane with an antibody against a loading control to confirm equal protein loading.
Cell Viability Assay (MTS Assay)
This protocol is used to assess the effect of this compound or TNIK siRNA on cell proliferation and viability.
Materials:
-
Cells treated with this compound or transfected with TNIK siRNA
-
96-well plates
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
Procedure:
-
Seed cells in a 96-well plate at an appropriate density.
-
Treat the cells with various concentrations of this compound or transfect with TNIK siRNA as described above. Include appropriate vehicle or non-targeting siRNA controls.
-
Incubate the cells for the desired period (e.g., 24, 48, or 72 hours).
-
Add the MTS reagent to each well according to the manufacturer's instructions.
-
Incubate the plate for 1-4 hours at 37°C in a CO₂ incubator.
-
Measure the absorbance at 490 nm using a microplate reader.
-
The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability relative to the control-treated cells.
Visualizing the Pathways and Workflows
To better understand the mechanisms and experimental processes discussed, the following diagrams have been generated using Graphviz.
Caption: The Wnt signaling pathway and points of intervention by this compound and TNIK siRNA.
Caption: A simplified experimental workflow for this compound treatment and TNIK siRNA knockdown.
Conclusion
Both this compound and TNIK siRNA are powerful tools for inhibiting TNIK function. This compound offers a rapid, reversible, and dose-dependent method to block the catalytic activity of the TNIK protein. In contrast, TNIK siRNA provides a way to specifically reduce the total protein levels of TNIK through mRNA degradation, with a longer onset and duration of action.
References
- 1. TNIK inhibition abrogates colorectal cancer stemness - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Feasibility of Targeting Traf2-and-Nck-Interacting Kinase in Synovial Sarcoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. TNIK Inhibition Sensitizes TNIK-Overexpressing Lung Squamous Cell Carcinoma to Radiotherapy - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of TNIK Inhibitors Versus Standard-of-Care in Preclinical Cancer Models
A pivotal shift in targeted cancer therapy is the exploration of the TRAF2 and NCK-Interacting Kinase (TNIK) as a therapeutic target, particularly in cancers driven by aberrant Wnt signaling. This guide provides a comparative overview of the preclinical efficacy of emerging TNIK inhibitors against established standard-of-care therapies in colorectal cancer and multiple myeloma. Notably, the initially requested compound, Tnik-IN-9, is a selective NF-κB-inducing kinase (NIK) inhibitor with current research focused on its anti-inflammatory properties, not oncology. Therefore, this analysis will focus on well-documented TNIK inhibitors, NCB-0846 and KY-05009.
This guide is intended for researchers, scientists, and drug development professionals, offering a synthesis of available preclinical data to inform future research and development in this promising area of oncology.
Executive Summary
Traf2- and Nck-interacting kinase (TNIK) is a serine/threonine kinase that plays a crucial role in the canonical Wnt signaling pathway, a pathway frequently dysregulated in various cancers, including over 90% of colorectal cancers.[1] TNIK functions as a key component of the T-cell factor 4 (TCF4)/β-catenin transcriptional complex, and its inhibition presents a promising strategy to suppress tumor growth.[1] This guide evaluates the preclinical efficacy of two prominent TNIK inhibitors, NCB-0846 for colorectal cancer and KY-05009 for multiple myeloma, in comparison to standard-of-care chemotherapies.
While direct head-to-head comparative studies are limited, the available data suggests that TNIK inhibitors exhibit significant anti-tumor activity in preclinical models. NCB-0846 has demonstrated potent inhibition of colorectal cancer cell growth and cancer stem cell activity.[2] Similarly, KY-05009 has shown pro-apoptotic effects in multiple myeloma cells.[3] Standard-of-care therapies, such as the FOLFOX regimen for colorectal cancer and proteasome inhibitors like bortezomib for multiple myeloma, remain the cornerstone of current clinical practice with proven efficacy.
This guide presents the available data in a structured format to facilitate an objective comparison and highlights the potential of TNIK inhibitors as a future therapeutic strategy.
TNIK Signaling Pathway in Cancer
TNIK is a central node in the Wnt signaling cascade. In cancer cells with mutations in genes like APC, the Wnt pathway is constitutively active, leading to the accumulation of β-catenin in the nucleus. Nuclear β-catenin then complexes with TCF4 to drive the transcription of genes involved in cell proliferation, survival, and differentiation. TNIK is essential for the activation of this transcriptional complex.
Caption: A simplified diagram of the canonical Wnt signaling pathway highlighting the central role of TNIK in activating the β-catenin/TCF4 transcriptional complex, a key driver of cancer cell proliferation. TNIK inhibitors like NCB-0846 and KY-05009 block this activation.
Colorectal Cancer: NCB-0846 vs. Standard-of-Care (FOLFOX)
The standard-of-care for adjuvant and metastatic colorectal cancer often includes a combination chemotherapy regimen such as FOLFOX (5-fluorouracil, leucovorin, and oxaliplatin). The preclinical data for the TNIK inhibitor NCB-0846 in colorectal cancer models demonstrates its potential as a targeted therapy.
Quantitative Data Comparison
| Parameter | NCB-0846 | FOLFOX (Oxaliplatin) | Cancer Model | Reference |
| In Vitro IC50 | 21 nM (TNIK kinase inhibition)[2] | ~2-10 µM (Cell viability) | HCT116, DLD-1 (Human colorectal carcinoma) | [2] |
| In Vivo Efficacy | Dose-dependent reduction in tumor multiplicity and dimensions in Apcmin/+ mice.[2] | Data not available in a directly comparable model in the reviewed literature. | Apcmin/+ mice | [2] |
| In Vivo Efficacy | Suppression of tumor growth in HCT116 xenografts.[2] | Significant reduction in tumor volume in HCT116 xenografts. | HCT116 xenografts | [2] |
Note: Direct comparative studies of NCB-0846 and FOLFOX in the same preclinical model were not identified in the reviewed literature. The data presented is from separate studies and should be interpreted with caution.
Experimental Protocols
In Vitro Kinase Inhibition Assay (for NCB-0846) [2] The inhibitory activity of NCB-0846 against TNIK was determined using a radiometric assay. Recombinant human TNIK was incubated with a substrate peptide, [γ-33P]ATP, and varying concentrations of NCB-0846 in a kinase buffer. The reaction was allowed to proceed for a specified time at room temperature and then terminated. The amount of 33P incorporated into the substrate was measured using a scintillation counter to determine the IC50 value.
Caption: A flowchart illustrating the key steps in a radiometric kinase assay used to determine the inhibitory potency (IC50) of NCB-0846 against the TNIK enzyme.
In Vivo Xenograft Model (for NCB-0846) [2] Human colorectal cancer cells (HCT116) were subcutaneously injected into immunodeficient mice. Once tumors reached a palpable size, mice were randomized into control and treatment groups. NCB-0846 was administered orally at specified doses and schedules. Tumor volume was measured regularly using calipers. At the end of the study, tumors were excised and weighed.
Multiple Myeloma: KY-05009 vs. Standard-of-Care (Bortezomib/Lenalidomide)
Standard-of-care for multiple myeloma includes proteasome inhibitors like bortezomib and immunomodulatory drugs such as lenalidomide. The TNIK inhibitor KY-05009 has been investigated in preclinical models of multiple myeloma, demonstrating its potential to induce apoptosis in myeloma cells.[3]
Quantitative Data Comparison
| Parameter | KY-05009 | Bortezomib | Lenalidomide | Cancer Model | Reference |
| In Vitro IC50 | ~3-5 µM (Cell viability)[3] | ~5-15 nM (Cell viability) | ~5-20 µM (Cell viability) | RPMI-8226, U266 (Human multiple myeloma) | [3] |
| Apoptosis Induction | Induced caspase-3/7 activation and increased Annexin V positive cells.[3] | Induces apoptosis through the unfolded protein response. | Induces apoptosis and modulates the tumor microenvironment. | RPMI-8226 | [3] |
| Combination Effect | Synergistic pro-apoptotic effect when combined with dovitinib.[3] | Standard of care often involves combination with other agents like dexamethasone and lenalidomide. | A cornerstone of combination therapies for multiple myeloma. | RPMI-8226 | [3] |
Note: The study on KY-05009 focused on its combination with dovitinib and did not provide a direct comparison with bortezomib or lenalidomide as single agents in the same experiments. The IC50 values for the standard-of-care drugs are derived from the broader literature and are provided for general context.
Experimental Protocols
Cell Viability Assay (for KY-05009) [3] Multiple myeloma cell lines (e.g., RPMI-8226) were seeded in 96-well plates and treated with various concentrations of KY-05009, dovitinib, or a combination of both. After a specified incubation period (e.g., 48-72 hours), cell viability was assessed using a CellTiter-Glo Luminescent Cell Viability Assay, which measures ATP levels as an indicator of metabolically active cells.
Apoptosis Assay (for KY-05009) [3] Apoptosis was quantified using Annexin V and Propidium Iodide (PI) staining followed by flow cytometry. Cells were treated with KY-05009 and/or dovitinib for a defined period. After treatment, cells were harvested, washed, and stained with FITC-conjugated Annexin V and PI. The percentage of apoptotic cells (Annexin V positive) was determined using a flow cytometer.
Caption: A step-by-step workflow for assessing apoptosis in multiple myeloma cells treated with KY-05009 using Annexin V and Propidium Iodide staining followed by flow cytometry analysis.
Conclusion and Future Directions
The preclinical data for the TNIK inhibitors NCB-0846 and KY-05009 demonstrate their potential as targeted therapies for colorectal cancer and multiple myeloma, respectively. These agents effectively inhibit key oncogenic signaling pathways and suppress tumor cell growth and survival in various in vitro and in vivo models.
However, a clear gap in the current research landscape is the lack of direct, head-to-head comparative studies of these TNIK inhibitors against the current standards-of-care within the same experimental systems. Such studies are crucial to accurately gauge the relative efficacy and potential advantages of TNIK inhibition.
Future research should focus on:
-
Direct comparative preclinical studies: Designing in vivo studies that directly compare the efficacy and toxicity of TNIK inhibitors with standard-of-care regimens.
-
Combination therapies: Investigating the synergistic potential of TNIK inhibitors with existing chemotherapies and targeted agents to overcome resistance and enhance therapeutic outcomes.
-
Biomarker discovery: Identifying predictive biomarkers to select patient populations most likely to respond to TNIK-targeted therapies.
The continued exploration of TNIK inhibitors holds significant promise for advancing cancer therapy, particularly for malignancies with a high dependence on the Wnt signaling pathway. The data presented in this guide provides a foundation for the ongoing research and development of this novel class of anti-cancer agents.
References
- 1. Discovery of a novel Wnt inhibitor with potential to eradicate colorectal cancer stem cells | National Cancer Center Japan [ncc.go.jp]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Synergistic inhibition effect of TNIK inhibitor KY-05009 and receptor tyrosine kinase inhibitor dovitinib on IL-6-induced proliferation and Wnt signaling pathway in human multiple myeloma cells - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Kinome: A Comparative Analysis of TNIK Inhibitor Selectivity
For researchers, scientists, and drug development professionals, the selection of a potent and selective kinase inhibitor is paramount. This guide provides a comparative analysis of the kinase selectivity of various inhibitors targeting the Traf2- and Nck-interacting kinase (TNIK), a key regulator in Wnt signaling and other cellular processes. As no public data is available for a compound designated "Tnik-IN-9," this guide will focus on a comparative analysis of other known TNIK inhibitors: NCB-0846 and KY-05009, alongside the multi-kinase inhibitor dovitinib which also targets TNIK.
This comparison aims to provide an objective overview based on available experimental data to aid in the selection of the most appropriate chemical tool for research and development purposes.
Kinase Selectivity Profiles: A Head-to-Head Comparison
The following table summarizes the inhibitory activity of NCB-0846, KY-05009, and dovitinib against TNIK and a panel of other kinases. This data, presented as IC50 (half-maximal inhibitory concentration) or Kᵢ (inhibitory constant) values, allows for a direct comparison of potency and selectivity. Lower values indicate higher potency.
| Kinase Target | NCB-0846 (IC50/Inhibition %) | KY-05009 (IC50/Kᵢ) | Dovitinib (IC50/Kᵢ) |
| TNIK | 21 nM [1][2] | 9 nM (IC50) [3], 100 nM (Kᵢ) [4][5] | 13 nM (Kᵢ) |
| FLT3 | >80% at 100 nM[1][6] | - | 1 nM |
| JAK3 | >80% at 100 nM[1][6] | - | - |
| PDGFRα | >80% at 100 nM[1][6] | - | 27 nM |
| TRKA | >80% at 100 nM[1][6] | - | - |
| CDK2/CycA2 | >80% at 100 nM[1][6] | - | - |
| HGK | >80% at 100 nM[1][6] | - | - |
| MLK1 | - | 18 nM[3] | - |
| c-KIT | - | - | 2 nM |
| FGFR1 | - | - | 8 nM |
| FGFR3 | - | - | 9 nM |
| VEGFR1 | - | - | 10 nM |
| VEGFR2 | - | - | 13 nM |
| VEGFR3 | - | - | 8 nM |
| PDGFRβ | - | - | 210 nM |
| CSF-1R | - | - | 36 nM |
Data presented as IC50 or Kᵢ values in nM, or as percentage inhibition at a given concentration. A hyphen (-) indicates that data was not found in the public domain.
Visualizing the Wnt Signaling Pathway and TNIK's Role
TNIK plays a crucial role in the canonical Wnt signaling pathway by phosphorylating TCF4, a key transcription factor. This phosphorylation event is critical for the activation of Wnt target genes. The diagram below illustrates this pathway and the point of intervention for TNIK inhibitors.
Caption: Canonical Wnt signaling pathway illustrating the role of TNIK and its inhibition.
Experimental Methodologies
The determination of kinase inhibitor selectivity is a critical step in drug discovery and is typically performed using in vitro kinase assays. A widely accepted and robust method is the ADP-Glo™ Kinase Assay , which measures the amount of ADP produced during a kinase reaction. This luminescent assay provides a highly sensitive and quantitative readout of kinase activity.
General Protocol for ADP-Glo™ Kinase Assay:
-
Kinase Reaction: The kinase, its specific substrate, and ATP are combined in a reaction buffer. The test inhibitor (e.g., this compound) at various concentrations is added to this mixture.
-
Incubation: The reaction is incubated at a controlled temperature (typically 30°C) for a defined period (e.g., 60 minutes) to allow for the enzymatic reaction to proceed.
-
ATP Depletion: An ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP.
-
ADP to ATP Conversion: A Kinase Detection Reagent is then added, which contains enzymes that convert the ADP generated in the kinase reaction into ATP.
-
Luminescence Detection: The newly synthesized ATP is used by a luciferase to generate a luminescent signal, which is directly proportional to the amount of ADP produced and, therefore, the kinase activity.
-
Data Analysis: The luminescent signal is measured using a luminometer. The IC50 values are calculated by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
The experimental workflow for assessing kinase inhibitor selectivity using a panel of kinases is depicted in the following diagram.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Discovery of a novel Wnt inhibitor with potential to eradicate colorectal cancer stem cells | National Cancer Center Japan [ncc.go.jp]
- 3. A Novel Aminothiazole KY-05009 with Potential to Inhibit Traf2- and Nck-Interacting Kinase (TNIK) Attenuates TGF-β1-Mediated Epithelial-to-Mesenchymal Transition in Human Lung Adenocarcinoma A549 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Novel Aminothiazole KY-05009 with Potential to Inhibit Traf2- and Nck-Interacting Kinase (TNIK) Attenuates TGF-β1-Mediated Epithelial-to-Mesenchymal Transition in Human Lung Adenocarcinoma A549 Cells | PLOS One [journals.plos.org]
- 5. Synergistic inhibition effect of TNIK inhibitor KY-05009 and receptor tyrosine kinase inhibitor dovitinib on IL-6-induced proliferation and Wnt signaling pathway in human multiple myeloma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. TNIK inhibition abrogates colorectal cancer stemness - PMC [pmc.ncbi.nlm.nih.gov]
Navigating TNIK Inhibition: A Comparative Guide to Preclinical Reproducibility
For researchers, scientists, and drug development professionals, this guide offers a comparative analysis of experimental results for small molecule inhibitors of the TRAF2- and NCK-interacting kinase (TNIK). As the specific compound "Tnik-IN-9" is not extensively documented in publicly available literature, this guide focuses on well-characterized TNIK inhibitors—INS018_055, NCB-0846, and KY-05009—to provide a framework for assessing the reproducibility and comparative efficacy of targeting TNIK.
This document summarizes key quantitative data from various preclinical studies, details common experimental protocols, and visualizes the primary signaling pathway and a general experimental workflow. The aim is to provide an objective resource for understanding the landscape of TNIK inhibition and for designing future reproducible experiments.
Comparative Efficacy and Safety of TNIK Inhibitors
The following tables summarize the reported in vitro efficacy and other key parameters of prominent TNIK inhibitors across different studies. Direct comparison of absolute values should be approached with caution due to potential variations in experimental conditions between laboratories.
| Inhibitor | Target | IC50 (nM) | Cell Line | Publication |
| INS018_055 | TNIK | 7.8 | - | BioWorld[1] |
| TGF-β-mediated α-SMA expression | 27 | MRC-5 | BioWorld[1] | |
| TGF-β-mediated α-SMA expression | 50 | IPF patient fibroblasts | BioWorld[1] | |
| NCB-0846 | TNIK | 21 | - | Structural Insight into TNIK Inhibition - PMC[2] |
| Cell Viability | ~230-870 | Various LSCC cell lines | Not specified in snippets | |
| KY-05009 | TNIK | 9 | - | A Novel Aminothiazole KY-05009... |
| Compound 35b | TNIK | 6 | - | Fragment growth-based discovery...[3] |
| Cell Viability | 2110 | HCT116 | Fragment growth-based discovery...[3] |
Table 1: In Vitro Inhibitory Activity of TNIK Inhibitors. This table presents the half-maximal inhibitory concentration (IC50) values of different TNIK inhibitors against the TNIK kinase and in cell-based assays as reported in the literature.
| Inhibitor | Parameter | Value | Species | Publication |
| INS018_055 | Half-life (in vitro) | 88.3 min | Human hepatocytes | BioWorld[1] |
| Half-life (in vitro) | 32.8 min | Rat hepatocytes | BioWorld[1] | |
| Bioavailability (Oral) | 44% (at 30 mg/kg) | Mouse | BioWorld[1] | |
| Bioavailability (Oral) | 22% (at 10 mg/kg) | Dog | BioWorld[1] | |
| Compound 35b | Bioavailability (Oral) | 84.64% | Not specified | Fragment growth-based discovery...[3] |
Table 2: Preclinical Pharmacokinetic Parameters of TNIK Inhibitors. This table highlights key pharmacokinetic properties of selected TNIK inhibitors from in vitro and in vivo studies.
Experimental Protocols
Reproducibility of experimental findings is contingent on detailed and standardized protocols. Below are methodologies for key assays commonly used to evaluate TNIK inhibitors.
Cell Viability Assay (MTT/CCK-8)
This protocol outlines a general procedure for assessing the effect of TNIK inhibitors on cell proliferation.
-
Cell Seeding:
-
Culture cells to logarithmic growth phase.
-
Trypsinize and resuspend cells in fresh medium.
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium.
-
Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.[4]
-
-
Compound Treatment:
-
Prepare a serial dilution of the TNIK inhibitor in culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the desired concentration of the inhibitor.
-
Include a vehicle control (e.g., DMSO) and a blank (medium only).
-
Incubate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
-
Measurement of Cell Viability:
-
For MTT assay: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.[4] Then, add 100 µL of solubilization solution (e.g., DMSO or a specialized buffer) and incubate until the formazan crystals are dissolved.[5]
-
For CCK-8 assay: Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours.[4]
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for CCK-8) using a microplate reader.[4][5]
-
-
Data Analysis:
-
Subtract the absorbance of the blank from all readings.
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the percentage of viability against the inhibitor concentration and determine the IC50 value using non-linear regression analysis.
-
Western Blot Analysis
This protocol is for detecting changes in protein expression and phosphorylation levels following treatment with a TNIK inhibitor.
-
Cell Lysis and Protein Quantification:
-
Treat cells with the TNIK inhibitor at the desired concentration and time.
-
Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA or Bradford protein assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature protein lysates by boiling in Laemmli sample buffer.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-polyacrylamide gel.
-
Separate the proteins by electrophoresis.
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[6]
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.[7]
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-TCF4, anti-β-catenin, anti-TNIK) overnight at 4°C with gentle agitation.[8]
-
Wash the membrane three times with TBST for 10 minutes each.[6]
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[6]
-
Wash the membrane again three times with TBST for 10 minutes each.[6]
-
-
Detection and Analysis:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).
-
In Vivo Xenograft Tumor Growth Inhibition Study
This protocol describes a general workflow for evaluating the anti-tumor efficacy of a TNIK inhibitor in a mouse xenograft model.
-
Cell Implantation:
-
Subcutaneously inject a suspension of cancer cells (e.g., 1-5 x 10^6 cells) in a suitable medium (e.g., Matrigel/PBS mixture) into the flank of immunocompromised mice (e.g., nude or SCID mice).
-
-
Tumor Growth and Treatment Initiation:
-
Monitor tumor growth regularly by measuring tumor volume with calipers (Volume = 0.5 x length x width^2).
-
When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
-
Drug Administration:
-
Administer the TNIK inhibitor or vehicle control to the mice according to the planned schedule (e.g., daily oral gavage).[9] The dosage will be based on prior pharmacokinetic and tolerability studies.
-
-
Monitoring and Endpoint:
-
Measure tumor volume and body weight 2-3 times per week.
-
Continue treatment for a specified duration or until tumors in the control group reach a predetermined endpoint size.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, immunohistochemistry, or western blotting).
-
-
Data Analysis:
-
Plot the mean tumor volume over time for each group.
-
Calculate the tumor growth inhibition (TGI) for the treated groups compared to the control group.
-
Perform statistical analysis to determine the significance of the observed differences.
-
Signaling Pathway and Experimental Workflow Diagrams
Visualizing complex biological pathways and experimental procedures is crucial for understanding and replication.
Caption: TNIK's role in the canonical Wnt signaling pathway.
Caption: A typical preclinical experimental workflow for TNIK inhibitors.
References
- 1. Selective TNIK inhibitor ameliorates idiopathic pulmonary fibrosis | BioWorld [bioworld.com]
- 2. Structural Insight into TNIK Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fragment growth-based discovery of novel TNIK inhibitors for the treatment of colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Western Blot Protocol | Proteintech Group [ptglab.com]
- 7. genscript.com [genscript.com]
- 8. epigentek.com [epigentek.com]
- 9. TNIK Inhibition Sensitizes TNIK-Overexpressing Lung Squamous Cell Carcinoma to Radiotherapy - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Tnik-IN-9: A Guide for Laboratory Professionals
Immediate Safety and Handling Precautions
Before disposal, it is crucial to follow proper handling and storage protocols to minimize risks.
Personal Protective Equipment (PPE):
-
Wear appropriate personal protective equipment, including a lab coat, nitrile gloves, and protective eyewear.
Handling:
-
Avoid inhalation, contact with eyes and skin, and the formation of dust and aerosols.
-
Use only in areas with appropriate exhaust ventilation.
-
Do not eat, drink, or smoke when using this product.
Storage:
-
Keep the container tightly sealed in a cool, well-ventilated area.
-
Store away from direct sunlight and sources of ignition.
-
For long-term storage of the powder, a temperature of -20°C is recommended. If in solvent, store at -80°C.
Step-by-Step Disposal Protocol
The following procedure outlines the steps for the safe disposal of Tnik-IN-9 waste, including pure compound, contaminated materials, and solutions.
1. Waste Segregation and Collection:
-
Solid Waste:
-
Collect unadulterated or expired this compound powder in its original container or a clearly labeled, sealed, and compatible waste container.
-
Contaminated materials such as gloves, absorbent paper, and pipette tips should be collected in a dedicated, sealed, and clearly labeled hazardous waste bag or container.
-
-
Liquid Waste:
-
Collect solutions containing this compound in a dedicated, sealed, and leak-proof hazardous waste container.
-
The container must be compatible with the solvent used. For example, use a glass container for organic solvents.
-
Do not mix this compound waste with other incompatible chemical waste streams. For instance, avoid mixing with strong acids, bases, or oxidizing agents.
-
-
Labeling:
-
Clearly label all waste containers with "Hazardous Waste," the full chemical name "this compound," and any other components of the mixture (e.g., solvents) with their approximate concentrations.
-
2. Waste Storage:
-
Store the sealed and labeled hazardous waste containers in a designated and secure satellite accumulation area within the laboratory.
-
Ensure secondary containment is used to prevent spills.
-
Keep a log of the accumulated waste.
3. Arrange for Professional Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for the pickup and disposal of the this compound waste.
-
Provide them with a complete and accurate description of the waste.
4. Decontamination of Emptied Containers:
-
Empty containers that held this compound must be triple-rinsed with a suitable solvent.
-
The rinsate from this cleaning process must be collected and disposed of as hazardous liquid waste.
-
After triple-rinsing, the container can be disposed of as regular non-hazardous waste, with the label defaced.
Quantitative Data Summary
While specific quantitative data for this compound disposal is not available, general laboratory chemical waste guidelines apply. The following table summarizes key quantitative aspects of hazardous waste management.
| Parameter | Guideline | Source |
| Satellite Accumulation Area (SAA) Limit | Do not accumulate more than 55 gallons of hazardous waste or 1 quart of acutely hazardous waste. | General Laboratory Safety Guidelines |
| Container Fullness | Containers should not be filled beyond 90% capacity to allow for expansion and prevent spills. | General Laboratory Safety Guidelines |
| Aqueous Waste pH for Drain Disposal | pH must be between 6.0 and 9.0 for any approved drain disposal (this compound is NOT approved for drain disposal). |
Experimental Protocols
No specific experimental protocols for the disposal of this compound were found in the searched literature. The disposal procedure provided is based on established best practices for handling and disposing of hazardous chemical waste in a laboratory setting.
Disposal Decision Pathway
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision pathway for the proper disposal of this compound waste.
Personal protective equipment for handling Tnik-IN-9
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Tnik-IN-9. The following procedures are based on general laboratory safety protocols and information derived from a similar compound, Tnik-IN-3, in the absence of a specific Safety Data Sheet (SDS) for this compound. It is imperative to handle this compound with care in a controlled laboratory environment.
Hazard Identification and Classification
While specific hazard data for this compound is not available, the safety data for Tnik-IN-3 indicates potential hazards that should be considered as a precautionary measure.
GHS Hazard Classification (Based on Tnik-IN-3) [1]
-
Acute Oral Toxicity: Category 4 (Harmful if swallowed)[1]
-
Acute Aquatic Toxicity: Category 1 (Very toxic to aquatic life)[1]
-
Chronic Aquatic Toxicity: Category 1 (Very toxic to aquatic life with long lasting effects)[1]
Hazard Statements (Based on Tnik-IN-3) [1]
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is essential to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE for handling this compound.
| Body Part | Personal Protective Equipment | Specifications and Rationale |
| Hands | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended. Always inspect gloves for tears or punctures before use. Change gloves frequently and immediately if contaminated. |
| Eyes | Safety goggles with side-shields | Provides protection against splashes and airborne particles. A face shield may be necessary for procedures with a high risk of splashing. |
| Body | Laboratory coat or impervious clothing | A fully buttoned lab coat provides a barrier against accidental spills. For larger quantities or higher risk procedures, chemical-resistant overalls may be appropriate. |
| Respiratory | Suitable respirator | Use in a well-ventilated area. If dust or aerosols are likely to be generated, a NIOSH-approved respirator is recommended. Ensure proper fit and training before use. |
Handling and Storage Protocols
Proper handling and storage are critical to maintaining the integrity of this compound and ensuring a safe laboratory environment.
Storage Recommendations
| Form | Storage Temperature | Additional Information |
| Powder | -20°C | Store in a tightly sealed container in a cool, well-ventilated area away from direct sunlight and ignition sources.[1] |
| In Solvent | -80°C | Follow the same precautions as for the powder form.[1] |
Safe Handling Workflow
The following diagram outlines the standard procedure for handling this compound in a laboratory setting.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
